Nlrp3-IN-70
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6,6-dimethyl-1-(morpholine-4-carbonyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C23H23NO5/c1-23(2)7-3-4-13-16(23)6-5-14-17(13)19(25)20(26)18-15(12-29-21(14)18)22(27)24-8-10-28-11-9-24/h5-6,12H,3-4,7-11H2,1-2H3 |
InChI Key |
ZYYNPUGBNHEDJD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-70: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-70, also identified as Compound 5m, is a potent and specific inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of its mechanism of action, drawing from available scientific literature. This compound is a derivative of the natural products Tanshinone IIA and Cryptotanshinone and has been shown to directly engage the NLRP3 protein, preventing the downstream signaling cascade that leads to inflammatory cytokine release. This guide details the molecular interactions, cellular effects, and preclinical efficacy of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and providing visual representations of key pathways and workflows.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This interaction facilitates the recruitment and activation of pro-caspase-1, which in turn cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
Mechanism of Action of this compound
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. The core mechanism involves the following key steps:
-
Direct Binding to the NACHT Domain: this compound directly binds to the NACHT domain of the NLRP3 protein[1][[“]][3]. The NACHT domain is a central component of NLRP3, responsible for its ATPase activity and oligomerization.
-
Blockade of NLRP3-ASC Interaction: By binding to the NACHT domain, this compound prevents the interaction between NLRP3 and the adaptor protein ASC[1][[“]][3].
-
Inhibition of ASC Oligomerization and Inflammasome Assembly: The disruption of the NLRP3-ASC interaction subsequently inhibits the oligomerization of ASC, a critical step in the formation of the functional inflammasome complex. This effectively halts the assembly of the entire NLRP3 inflammasome[1][[“]][3].
This targeted mechanism of action prevents the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
References
Nlrp3-IN-70 and Cryopyrin-Associated Periodic Syndromes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cryopyrin-Associated Periodic Syndromes (CAPS) represent a spectrum of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, a key signaling platform in the innate immune system, resulting in excessive production of the pro-inflammatory cytokine interleukin-1β (IL-1β). This technical guide provides an in-depth overview of the NLRP3 inflammasome, its role in CAPS, and the therapeutic potential of NLRP3 inhibitors, with a specific focus on the investigational molecule Nlrp3-IN-70. Detailed experimental protocols for assessing NLRP3 inflammasome activation and inhibition are provided, along with visual representations of key pathways and workflows to support researchers in this field.
The NLRP3 Inflammasome and Its Role in Cryopyrin-Associated Periodic Syndromes (CAPS)
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is triggered by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A diverse array of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the activation of the NLRP3 protein.[1]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the formation of a large protein scaffold known as the ASC speck, which serves as a platform for the recruitment and auto-catalytic activation of pro-caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to orchestrate an inflammatory response.
In Cryopyrin-Associated Periodic Syndromes (CAPS), which encompass a spectrum of severity from Familial Cold Autoinflammatory Syndrome (FCAS) to Muckle-Wells Syndrome (MWS) and the most severe Neonatal-Onset Multisystem Inflammatory Disease (NOMID)/Chronic Infantile Neurological, Cutaneous, and Articular (CINCA) syndrome, mutations in the NLRP3 gene lead to a hyperactive inflammasome.[2][3] These gain-of-function mutations often lower the threshold for NLRP3 activation, leading to spontaneous inflammasome assembly and an overproduction of IL-1β, even in the absence of conventional PAMPs or DAMPs.[2] This chronic IL-1β-driven inflammation is the primary driver of the clinical manifestations of CAPS, which include recurrent fever, urticarial rash, joint pain, and in more severe cases, sensorineural hearing loss and central nervous system inflammation.[2][3]
Current treatments for CAPS primarily focus on blocking the effects of IL-1β with monoclonal antibodies or receptor antagonists. However, direct inhibition of the NLRP3 inflammasome represents a promising upstream therapeutic strategy.
This compound: A Direct Inhibitor of the NLRP3 Inflammasome
This compound is a small molecule inhibitor of the NLRP3 inflammasome.[4][5][6]
Mechanism of Action
This compound directly targets the NLRP3 protein.[4][5][6] It binds to the NACHT domain of NLRP3, a critical region for its oligomerization and ATPase activity.[4][5][6] By binding to the NACHT domain, this compound is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its self-association and the subsequent recruitment of the adaptor protein ASC. This blockade of the NLRP3-ASC interaction is a crucial step in inhibiting the formation of a functional inflammasome complex, ultimately leading to a downstream reduction in caspase-1 activation and IL-1β secretion.[4][5][6]
Preclinical Research Applications
This compound is utilized in preclinical research to investigate the role of the NLRP3 inflammasome in various disease models, including sepsis and non-alcoholic steatohepatitis.[4][6] It is noted to have low oral bioavailability, suggesting its current utility is primarily for in vitro and potentially in vivo experimental studies where this limitation can be managed.[4][5][6]
Quantitative Data for NLRP3 Inhibitors
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [7] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of NLRP3 inflammasome inhibitors like this compound.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of secreted IL-1β, a primary downstream product of NLRP3 inflammasome activation.
Materials:
-
Cell line (e.g., immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 human monocytic cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Commercial IL-1β ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS. Incubate for 3-4 hours at 37°C.[9]
-
Inhibitor Treatment: Following priming, pre-incubate the cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.[10]
-
Activation (Signal 2): Add an NLRP3 activator to the wells (e.g., 5 mM ATP for 1 hour or 10 µM Nigericin for 45-60 minutes).[9][11]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.[9]
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[9]
ASC Oligomerization Assay (Western Blot)
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation.
Materials:
-
Cell line and reagents for inflammasome activation (as above)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Primary antibody against ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Cell Treatment: Seed 1.5 x 10^6 cells per well in a 6-well plate. Prime and treat with inhibitor and activator as described above.[12]
-
Cell Lysis: Lyse the cells in an appropriate buffer.[12]
-
Pelleting ASC Specks: Centrifuge the lysates at a low speed to pellet the insoluble ASC oligomers.[12]
-
Cross-linking: Resuspend the pellet in a buffer containing a cross-linking agent like DSS and incubate for 30 minutes at room temperature. This covalently links the ASC monomers within the speck.[12]
-
Sample Preparation: Stop the cross-linking reaction and prepare the samples for SDS-PAGE by adding loading buffer.
-
Western Blot:
-
Run the samples on a 15% SDS-PAGE gel to resolve the ASC monomers, dimers, and high-molecular-weight oligomers.[12]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The presence of high-molecular-weight bands indicates ASC oligomerization.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, the effector protease of the NLRP3 inflammasome.
Materials:
-
Cell line and reagents for inflammasome activation (as above)
-
96-well plates (white-walled for luminescence)
-
Commercial bioluminescent caspase-1 activity assay kit (e.g., Caspase-Glo® 1)
-
Luminometer
Protocol:
-
Cell Treatment: Seed and treat the cells in a 96-well plate as described for the IL-1β release assay.
-
Assay:
-
After the activation step, add the Caspase-Glo® 1 reagent directly to the wells containing the cells and supernatant.[13]
-
Incubate at room temperature for 1 hour to allow for cell lysis and the enzymatic reaction to occur.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of active caspase-1.
-
Mandatory Visualizations
Signaling Pathways
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome and NLRP3-related autoinflammatory diseases: From cryopyrin function to targeted therapies [frontiersin.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
Unveiling the Molecular Target of Nlrp3-IN-70: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of Nlrp3-IN-70, a known inhibitor of the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics. While specific quantitative data for this compound is not publicly available, this guide outlines the established methodologies for characterizing such inhibitors and presents data for other well-known NLRP3 inhibitors to serve as a comparative reference.
The Molecular Target: NLRP3 and its NACHT Domain
This compound directly targets the NACHT domain of the NLR Family Pyrin Domain Containing 3 (NLRP3) protein.[1][2][3] The NLRP3 protein is a key intracellular sensor of the innate immune system.[4][5] It is a multi-domain protein consisting of a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin (PYD) domain.[4][6]
The NACHT domain possesses ATPase activity, which is essential for the conformational changes required for NLRP3 activation and subsequent oligomerization.[6][7] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein undergoes a significant conformational change, leading to the assembly of the NLRP3 inflammasome.[4][5]
Mechanism of Action: Inhibition of Inflammasome Assembly
This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This binding event sterically hinders the interaction between NLRP3 and the apoptosis-associated speck-like protein containing a CARD (ASC), an essential adaptor protein in the formation of the inflammasome complex.[1][2][3] By preventing the NLRP3-ASC interaction, this compound effectively blocks the subsequent ASC oligomerization, a critical step in the recruitment and activation of pro-caspase-1.[1][2][3] The inhibition of inflammasome assembly ultimately prevents the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[4]
Quantitative Analysis of NLRP3 Inhibition
The potency of NLRP3 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not available in the public domain, the following table summarizes the in vitro IC50 values for other well-characterized NLRP3 inhibitors, providing a benchmark for comparison.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 nM |
Table 1: In vitro IC50 values for notable NLRP3 inhibitors. This data is provided for comparative purposes due to the absence of publicly available specific data for this compound.[8]
Experimental Protocols for Characterizing NLRP3 Inhibitors
The following are detailed methodologies for key experiments typically employed to characterize the molecular target and efficacy of NLRP3 inhibitors like this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release Assay)
This assay is a cornerstone for quantifying the inhibitory activity of a compound on the NLRP3 inflammasome.
Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by the test compound.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary cells (e.g., BMDMs, PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) for priming.
-
NLRP3 activator (e.g., Nigericin, ATP, MSU).
-
Test inhibitor (e.g., this compound).
-
ELISA kit for human or mouse IL-1β.
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1]
-
-
Inhibitor Treatment:
-
Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.[1]
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular environment.
Objective: To demonstrate the direct engagement of the test compound with the NLRP3 protein in intact cells.
Materials:
-
Cells expressing NLRP3 (e.g., THP-1 cells).
-
Test inhibitor (e.g., this compound).
-
PBS and lysis buffer.
-
Equipment for heating cell lysates to a range of temperatures.
-
SDS-PAGE and Western blotting reagents.
-
Anti-NLRP3 antibody.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the test inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release proteins.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the amount of soluble NLRP3 protein in each sample by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.
-
-
Data Analysis:
-
A shift in the melting curve of NLRP3 in the presence of the inhibitor compared to the vehicle control indicates direct binding.
-
Visualizing Signaling Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the NLRP3 signaling pathway and a typical experimental workflow.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of an NLRP3 inhibitor.
Conclusion
This compound is a direct-acting inhibitor of the NLRP3 inflammasome, targeting the NACHT domain of the NLRP3 protein to prevent inflammasome assembly and subsequent pro-inflammatory cytokine release. While specific quantitative data for this compound is not yet in the public domain, the experimental protocols and comparative data presented in this guide provide a robust framework for its further characterization. The continued investigation of specific NLRP3 inhibitors like this compound holds significant promise for the development of novel therapies for a wide range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 7. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the NLRP3 Inflammasome Activation Pathway and its Inhibition by Nlrp3-IN-70
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. This multiprotein complex plays a central role in the response to a wide array of sterile danger signals and microbial pathogens. Its activation triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This guide provides a detailed overview of the NLRP3 inflammasome activation pathway and focuses on a specific inhibitor, Nlrp3-IN-70, detailing its mechanism of action and providing relevant technical data and experimental protocols.
The Canonical NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Step 1: Priming. The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor-alpha (TNF-α). This signal activates the transcription factor NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β.
-
Step 2: Activation. A second, diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, triggers the assembly of the inflammasome complex. This step is characterized by the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and also cleaves gasdermin D to initiate pyroptosis.
This compound: A Direct Inhibitor of the NLRP3 Inflammasome
This compound (also known as Compound 5m) is a small molecule inhibitor of the NLRP3 inflammasome. It has been identified as a promising therapeutic candidate for conditions driven by excessive NLRP3-mediated inflammation, such as sepsis and non-alcoholic steatohepatitis.
Mechanism of Action
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the NACHT domain of NLRP3. This binding event sterically hinders the interaction between NLRP3 and the adaptor protein ASC, a critical step for the formation of a functional inflammasome complex. By preventing the NLRP3-ASC interaction, this compound effectively blocks the downstream events of ASC oligomerization and caspase-1 activation.
Quantitative Data for this compound
The following table summarizes the available quantitative data for the interaction of this compound with its target.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | 1.34 μM | Not specified | MedChemExpress[1] |
In Vivo Efficacy of a Related Compound
While detailed in vivo studies for this compound are not extensively published, a study on structurally related sulfonylurea compounds, including a "compound 5m," has demonstrated its potential in a disease model.
| Model | Compound | Dose | Effect | Source |
| Mouse Model of Alzheimer's Disease | Compound 5m | Not specified | Superior reduction of brain IL-1β levels compared to MCC950 at a lower dose. | Bioorg Med Chem Lett (2024)[2] |
Experimental Protocols
Detailed methodologies are crucial for the study of NLRP3 inflammasome inhibitors. Below are representative protocols for key in vitro assays.
Cell Culture and NLRP3 Inflammasome Activation
Objective: To prepare and stimulate cells for the assessment of NLRP3 inflammasome activation.
Cell Lines:
-
Human monocytic THP-1 cells.
-
Bone marrow-derived macrophages (BMDMs) from mice.
Protocol for THP-1 Cells:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis and cell lysates for protein analysis.
Measurement of IL-1β Secretion by ELISA
Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant.
Materials:
-
Commercially available human or mouse IL-1β ELISA kit.
-
Cell culture supernatants from the inflammasome activation assay.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add the collected cell culture supernatants and standards to the wells of the antibody-coated microplate.
-
Incubate to allow IL-1β to bind to the immobilized antibody.
-
Wash the plate and add a biotin-conjugated anti-IL-1β antibody.
-
Incubate and wash, then add streptavidin-HRP conjugate.
-
Incubate and wash, then add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
ASC Speck Visualization by Immunofluorescence
Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation.
Materials:
-
Cells cultured on glass coverslips.
-
4% paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against ASC.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Protocol:
-
Perform the inflammasome activation assay on cells grown on coverslips.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks.
Experimental Workflow for Characterizing an NLRP3 Inhibitor
The following diagram illustrates a typical workflow for the preclinical characterization of a novel NLRP3 inhibitor like this compound.
Conclusion
This compound represents a promising direct inhibitor of the NLRP3 inflammasome with a clear mechanism of action involving the disruption of the NLRP3-ASC interaction. The provided data and protocols offer a foundational guide for researchers and drug developers interested in studying this compound or similar inhibitors. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in determining its therapeutic potential for a range of inflammatory diseases.
References
An In-depth Technical Guide to the Structural Analysis of NLRP3 Inflammasome Inhibitors
This guide provides a detailed overview of the structural analysis, mechanism of action, and experimental evaluation of NLRP3 inflammasome inhibitors. While the specific compound "Nlrp3-IN-70" is not prominently documented in the available scientific literature, this document will focus on well-characterized inhibitors of the NLRP3 inflammasome, serving as a comprehensive reference for researchers, scientists, and drug development professionals.
Introduction to the NLRP3 Inflammasome
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[2][5][6] This process can also induce a form of inflammatory cell death known as pyroptosis.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[1][3]
Structural Basis of NLRP3 Activation and Inhibition
NLRP3 is a multi-domain protein consisting of a central nucleotide-binding and oligomerization (NACHT) domain, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[7][8] The NACHT domain possesses ATPase activity, which is crucial for inflammasome assembly.[9] Recent cryo-electron microscopy (cryo-EM) studies have revealed that in its inactive state, NLRP3 can form a dodecameric cage-like structure, which is thought to prevent premature activation.[7][10][11] The specific inhibitor MCC950 has been shown to bind to and stabilize this inactive conformation of NLRP3.[11]
NLRP3 inhibitors can be broadly categorized based on their mechanism of action. Some, like MCC950, directly bind to the NACHT domain, preventing the conformational changes required for activation.[12] Others may interfere with upstream signaling events, such as potassium efflux, or downstream processes like ASC oligomerization.
Quantitative Analysis of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NLRP3-mediated response, usually the release of IL-1β. The following table summarizes the IC50 values for several well-characterized NLRP3 inhibitors.
| Inhibitor | Cell Type | Activator(s) | IC50 (nM) | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Various | 7.5 | [12] |
| MCC950 | Mouse Bone Marrow-Derived Macrophages | ATP | 8.1 | [13] |
| Oridonin | Peritoneal Macrophages | ATP, Nigericin, MSU | 26, 24, 33 | [13] |
| Parthenolide | Not Specified | Not Specified | 2.88 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of NLRP3 inhibitors. Below are protocols for key experiments.
4.1. In Vitro IC50 Determination via IL-1β Release Assay
This cell-based assay is the standard for quantifying the potency of NLRP3 inhibitors.
a. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are commonly used.[6][14]
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
To induce the expression of pro-IL-1β and NLRP3, cells are "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for a few hours.[14][15]
b. Inhibitor Treatment and NLRP3 Activation:
-
After priming, the media is replaced with fresh media containing various concentrations of the test inhibitor.
-
Cells are incubated with the inhibitor for a defined period.
-
NLRP3 is then activated using a specific stimulus. Common activators include:
c. Quantification of IL-1β:
-
After a specific incubation time with the activator, the cell culture supernatant is collected.
-
The concentration of secreted IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
d. Data Analysis:
-
The percentage of IL-1β inhibition for each inhibitor concentration is calculated relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
4.2. ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large perinuclear structure, a hallmark of inflammasome activation.
a. Cell Preparation and Transfection:
-
Immortalized macrophage cell lines are often used and may be engineered to express fluorescently tagged ASC (e.g., ASC-GFP).
-
Cells are seeded on glass coverslips suitable for microscopy.
b. Priming, Inhibition, and Activation:
-
Cells are primed with LPS as described above.
-
Cells are then treated with the inhibitor at various concentrations.
-
NLRP3 is activated with a stimulus like nigericin.
c. Imaging and Quantification:
-
Following activation, cells are fixed and prepared for fluorescence microscopy.
-
The percentage of cells containing ASC specks is quantified by imaging a large number of cells for each condition. A reduction in the percentage of speck-positive cells indicates inhibitory activity.
Signaling Pathways and Experimental Workflows
5.1. NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical two-signal model of NLRP3 inflammasome activation and the points of inhibition.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
5.2. Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of an NLRP3 inhibitor.
Caption: Experimental workflow for determining the IC50 of an NLRP3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adipogen.com [adipogen.com]
- 16. Protocol to profile spatially resolved NLRP3 inflammasome complexes using APEX2-based proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evaluation of NLRP3 Inflammasome Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific compound designated "Nlrp3-IN-70" did not yield any publicly available information regarding its chemical structure, properties, or research applications. The following guide provides a comprehensive technical overview of the general methodologies and key considerations for the evaluation of NLRP3 inflammasome inhibitors in the context of neurodegenerative disease research.
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli, orchestrates a pro-inflammatory response.[1][4] This response is crucial for host defense but can also contribute to the pathology of numerous inflammatory diseases when dysregulated, including neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[5][6]
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, two-step process: priming and activation.
-
Signal 1 (Priming): The priming step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
-
Signal 2 (Activation): A second stimulus triggers the assembly of the inflammasome complex. These stimuli are diverse and include ATP, pore-forming toxins, crystalline substances, and protein aggregates.[6] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-catalytic activation of pro-caspase-1.[3][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 activation can also lead to a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[9]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and potential points of inhibition.
Caption: Canonical NLRP3 inflammasome signaling pathway and a potential point of inhibition.
Quantitative Data for NLRP3 Inhibitor Evaluation
The following tables provide a framework for summarizing key quantitative data when characterizing a novel NLRP3 inhibitor.
Table 1: In Vitro Efficacy of a Hypothetical NLRP3 Inhibitor
| Parameter | Cell Line | Assay | IC50 (nM) |
| IL-1β Release | Human THP-1 | ELISA | 50 |
| Caspase-1 Activity | Mouse BMDM | Fluorometric Assay | 75 |
| ASC Speck Formation | ASC-mCerulean Macrophages | High-Content Imaging | 120 |
| Pyroptosis (LDH Release) | Human THP-1 | Colorimetric Assay | 90 |
Table 2: In Vivo Efficacy in a Neurodegenerative Disease Model (e.g., APP/PS1 Mouse Model of Alzheimer's Disease)
| Parameter | Treatment Group | Measurement | Result | % Change vs. Vehicle |
| Behavioral | ||||
| Cognitive Function | Vehicle | Morris Water Maze | 60s escape latency | - |
| Inhibitor (10 mg/kg) | Morris Water Maze | 30s escape latency | -50% | |
| Biochemical | ||||
| Brain IL-1β Levels | Vehicle | ELISA | 100 pg/mg protein | - |
| Inhibitor (10 mg/kg) | ELISA | 40 pg/mg protein | -60% | |
| Aβ Plaque Load | Vehicle | Immunohistochemistry | 15% area coverage | - |
| Inhibitor (10 mg/kg) | Immunohistochemistry | 7% area coverage | -53% | |
| Histological | ||||
| Microglial Activation | Vehicle | Iba1 Staining | High | - |
| Inhibitor (10 mg/kg) | Iba1 Staining | Low | - |
Experimental Protocols
This protocol describes a common method for assessing the in vitro efficacy of an NLRP3 inhibitor using human THP-1 monocytes.[7]
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin (B1684572) or ATP
-
NLRP3 inhibitor (e.g., this compound)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in medium containing 50-100 ng/mL PMA and incubate for 48-72 hours.
-
-
Priming:
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor in cell culture medium.
-
After priming, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM (or ATP to 5 mM) to all wells except for the negative control wells.
-
Incubate for 1 hour at 37°C.
-
-
Data Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
Measure IL-1β concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using a cytotoxicity assay kit to assess pyroptosis and cell viability.
-
This protocol provides a general framework for assessing the in vivo efficacy of an NLRP3 inhibitor in a relevant mouse model. The specific model and endpoints will vary depending on the disease of interest (e.g., APP/PS1 for Alzheimer's, MPTP model for Parkinson's).[5][6][10]
Materials:
-
Neurodegenerative disease mouse model (e.g., 5xFAD, APP/PS1, MPTP-treated mice) and wild-type controls.
-
NLRP3 inhibitor.
-
Vehicle for inhibitor administration.
-
Equipment for behavioral testing (e.g., Morris water maze, rotarod).
-
Reagents and equipment for tissue processing, histology (e.g., cryostat, antibodies for Iba1, Aβ, α-synuclein), and biochemical analysis (e.g., ELISA kits for cytokines).
Methodology:
-
Animal Dosing:
-
Randomly assign animals to treatment groups (e.g., wild-type + vehicle, disease model + vehicle, disease model + inhibitor).
-
Administer the NLRP3 inhibitor or vehicle to the animals daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Analysis:
-
At predetermined time points during the study, perform behavioral tests to assess cognitive or motor function relevant to the disease model.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the animals and perfuse with saline.
-
Collect brain tissue. For histology, fix one hemisphere in 4% paraformaldehyde and cryoprotect in sucrose. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen.
-
-
Data Analysis:
-
Histology: Section the fixed brain tissue and perform immunohistochemistry for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), pathology (e.g., Aβ plaques, α-synuclein aggregates), and neuronal loss (e.g., NeuN).
-
Biochemistry: Homogenize the frozen brain tissue and measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA. Western blotting can be used to measure levels of NLRP3, caspase-1, and other relevant proteins.
-
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the logical flow of experiments for evaluating an NLRP3 inhibitor.
Caption: A typical workflow for the in vitro evaluation of an NLRP3 inhibitor.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]
- 6. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Studies of the NLRP3 Inflammasome Inhibitor MCC950
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Nlrp3-IN-70" did not yield any publicly available information. This guide will focus on the well-characterized and potent NLRP3 inflammasome inhibitor, MCC950 , as a representative molecule to fulfill the core requirements of the user request. The principles, protocols, and data presented can serve as a comprehensive resource for the preclinical evaluation of NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome and MCC950
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[1] Its dysregulation is implicated in a wide array of inflammatory diseases, including autoimmune disorders, neurodegenerative diseases, and metabolic syndromes.[2] The activation of the NLRP3 inflammasome is a two-step process: a priming signal that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal that triggers the assembly of the inflammasome complex.[1][3] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[2] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2]
MCC950 (also known as CP-456,773) is a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It has been extensively studied in preclinical models and has shown therapeutic potential in a variety of NLRP3-driven diseases.[4][5] MCC950 specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]
Mechanism of Action of MCC950
MCC950 directly targets the NLRP3 protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[6] This interaction is believed to lock NLRP3 in an inactive conformation, which in turn prevents the hydrolysis of ATP. ATP hydrolysis is a critical step for the oligomerization of the NLRP3 inflammasome and its subsequent activation.[6] Importantly, MCC950 acts downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that its mechanism is not simply blocking this upstream signaling event.[1]
Quantitative Preclinical Efficacy of MCC950
The inhibitory potency and efficacy of MCC950 have been demonstrated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these preclinical evaluations.
Table 1: In Vitro Efficacy of MCC950
| Cell Type | Species | NLRP3 Activator | Readout | IC50 | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | IL-1β release | 7.5 nM | |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | IL-1β release | 8.1 nM | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human (Muckle-Wells Syndrome patients) | LPS | IL-1β release | ~10 nM | [1] |
Table 2: In Vivo Efficacy of MCC950 in Disease Models
| Disease Model | Animal Model | MCC950 Dose & Route | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6) | 10 mg/kg, i.p. daily | Attenuated disease severity, reduced demyelination and neuronal damage. | [7][8][9] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p. daily | Rescued neonatal lethality. | [1][2] |
| Spinal Cord Injury (SCI) | Mouse | 10 or 50 mg/kg, i.p. | Improved functional recovery, reduced inflammation and neuronal injury. | [1][10] |
| Alzheimer's Disease | Mouse (APP/PS1) | 10 mg/kg, i.p. | Reduced Aβ accumulation and improved cognitive function. | [11] |
| Atherosclerosis | Mouse (ApoE-/-) | 10 mg/kg, 3x/week, i.p. | Significantly reduced atherosclerotic lesion development. | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies of MCC950.
In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using Lipopolysaccharide (LPS) and ATP, and its inhibition by MCC950.[1]
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP
-
MCC950
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (antibodies for caspase-1 p20)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
-
Cell Seeding: On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Priming: Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatants for IL-1β measurement by ELISA. Lyse the remaining cells for Western blot analysis of caspase-1 activation.
-
Endpoint Analysis:
-
ELISA: Measure the concentration of IL-1β in the supernatants according to the manufacturer's protocol.
-
Western Blot: Detect the active p20 subunit of caspase-1 in cell lysates and supernatants to confirm inflammasome activation.[1]
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice and treatment with MCC950 to assess its therapeutic efficacy in a model of multiple sclerosis.[1][5][7]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
MCC950
-
Sterile PBS
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of 100-200 µg of MOG35-55 in CFA.
-
On days 0 and 2, administer 200 ng of PTX intraperitoneally (i.p.).
-
-
MCC950 Treatment: Administer MCC950 (e.g., 10 mg/kg) or vehicle (e.g., PBS) i.p. daily, starting from the day of immunization or at the onset of clinical signs.
-
Clinical Assessment: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5.
-
Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords and brains for histological analysis of inflammation, demyelination, and neuronal damage.
Mandatory Visualizations
Signaling Pathways
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by MCC950.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Nlrp3-IN-70: Application Notes and In Vitro Assay Protocols for a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Nlrp3-IN-70, a compound designed to selectively inhibit the NLRP3 inflammasome. The protocols detailed below are essential for researchers investigating the therapeutic potential of NLRP3 inhibition in various inflammatory diseases.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation through the release of pro-inflammatory cytokines, IL-1β and IL-18, and the induction of pyroptotic cell death.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of chronic inflammatory and autoimmune diseases.[4][5] The activation of the NLRP3 inflammasome is typically a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[6][7][8]
This compound is a research compound that offers a valuable tool for studying the intricate role of the NLRP3 inflammasome in disease pathogenesis. The following protocols provide detailed methodologies for characterizing its inhibitory activity in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome signaling pathway and the general experimental workflow for assessing the efficacy of an inhibitor like this compound.
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition.
Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's inhibitory effect on the NLRP3 inflammasome.
Protocol 1: IL-1β Release Assay in THP-1 Macrophages
This assay is a primary method to quantify the inhibitory effect of a compound on NLRP3 inflammasome activation by measuring the secretion of mature IL-1β.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA to differentiate them into macrophage-like cells.[9] Incubate for 48-72 hours at 37°C and 5% CO2.
-
Cell Wash: After differentiation, gently aspirate the PMA-containing medium and wash the adherent cells once with 100 µL of fresh, serum-free medium.
-
Priming: Add 100 µL of medium containing 1 µg/mL of LPS to each well to prime the cells.[9] Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After priming, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.[9]
-
Activation: To activate the NLRP3 inflammasome, add nigericin to a final concentration of 5-20 µM or ATP to a final concentration of 2.5-5 mM to all wells, except for the negative control wells.[10] Incubate for 1-2 hours at 37°C.[10]
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[11]
Protocol 2: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly responsible for cleaving pro-IL-1β.
Materials:
-
Differentiated and primed THP-1 cells (as in Protocol 1)
-
This compound
-
Nigericin or ATP
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After the activation step, perform the caspase-1 activity assay directly in the wells or on the collected supernatant, following the manufacturer's protocol for the chosen kit.[12] This typically involves adding a specific caspase-1 substrate that generates a luminescent or fluorescent signal upon cleavage.
-
Measure the signal using a luminometer or fluorescence plate reader.
Protocol 3: Pyroptosis (LDH Release) Assay
This assay quantifies cell lysis (pyroptosis) by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the supernatant.
Materials:
-
Differentiated and primed THP-1 cells (as in Protocol 1)
-
This compound
-
Nigericin or ATP
-
LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
After the activation step, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[9]
-
Transfer the supernatant to a new plate, add the LDH reaction mixture, and incubate as specified.
-
Measure the absorbance at the recommended wavelength. Calculate the percentage of LDH release relative to a positive control (fully lysed cells).[9]
Protocol 4: ASC Speck Visualization Assay
This imaging-based assay provides a qualitative and quantitative assessment of inflammasome assembly by visualizing the formation of the ASC pyroptosome, also known as the "ASC speck".
Materials:
-
THP-1 cells stably expressing a fluorescently tagged ASC (e.g., ASC-GFP)
-
PMA, LPS, Nigericin/ATP
-
This compound
-
Imaging-compatible plates or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Differentiation: Seed ASC-reporter THP-1 cells on glass coverslips or in an imaging-compatible plate and differentiate with PMA as described previously.
-
Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in Protocol 1.[13]
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.[13]
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde and stain with a nuclear counterstain (e.g., DAPI) if desired.[13]
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[13]
-
Quantification: The percentage of cells with ASC specks can be quantified using image analysis software.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each assay to determine the potency of this compound.
Table 1: Inhibitory Effect of this compound on IL-1β Release
| This compound Conc. | IL-1β (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 2500 ± 150 | 0% |
| 1 nM | 2250 ± 130 | 10% |
| 10 nM | 1750 ± 110 | 30% |
| 100 nM | 900 ± 80 | 64% |
| 1 µM | 200 ± 30 | 92% |
| 10 µM | 50 ± 10 | 98% |
| IC50 | ~60 nM |
Table 2: Effect of this compound on Caspase-1 Activity and Pyroptosis
| This compound Conc. | Caspase-1 Activity (RLU) ± SD | % Inhibition | LDH Release (% of Max) ± SD | % Inhibition |
| Vehicle Control | 80000 ± 5000 | 0% | 85 ± 5 | 0% |
| 1 nM | 75000 ± 4500 | 6% | 80 ± 4 | 6% |
| 10 nM | 60000 ± 4000 | 25% | 65 ± 5 | 24% |
| 100 nM | 35000 ± 3000 | 56% | 30 ± 3 | 65% |
| 1 µM | 10000 ± 1500 | 88% | 10 ± 2 | 88% |
| 10 µM | 5000 ± 1000 | 94% | 5 ± 1 | 94% |
| IC50 | ~85 nM | ~70 nM |
(Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.)
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively determine the potency and cellular mechanism of action of this and other NLRP3 inflammasome inhibitors, thereby advancing the development of novel therapeutics for a multitude of inflammatory disorders.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]
- 5. criver.com [criver.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nlrp3-IN-70 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a critical role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Nlrp3-IN-70 is a specific inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in various cellular processes and for therapeutic development. These application notes provide detailed protocols for the effective use of this compound in cell culture experiments.
This compound directly targets the NLRP3 protein, binding to its NACHT domain. This interaction sterically hinders the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step for inflammasome assembly. By preventing NLRP3-ASC interaction, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
While the precise IC50 value for this compound is not consistently reported across publicly available literature, similar small molecule inhibitors of NLRP3 typically exhibit potency in the nanomolar to low micromolar range. It is strongly recommended that researchers perform a dose-response curve to determine the optimal effective concentration for their specific cell type and experimental conditions.
| Parameter | Value | Cell Type | Notes |
| Typical Effective Concentration Range | 10 nM - 10 µM | Various (e.g., THP-1, BMDMs) | A starting point for dose-response experiments. |
| Recommended Vehicle | DMSO | - | Ensure the final DMSO concentration in culture is non-toxic (typically ≤ 0.1%). |
| Storage | -20°C or -80°C | - | Store as a concentrated stock solution in an anhydrous solvent like DMSO. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedure for its use, the following diagrams are provided.
Application Notes and Protocols for NLRP3-IN-70 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] This multi-protein complex plays a key role in the response to a wide array of pathogenic and sterile inflammatory signals.[1][4][5] Activation of the NLRP3 inflammasome is a two-step process involving a priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), followed by an activation signal.[1][3][6] This leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can induce a form of inflammatory cell death known as pyroptosis.[1][2][4]
Due to its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory and autoimmune diseases.[2][4][7] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents. NLRP3-IN-70 is a novel small molecule inhibitor designed to target the NLRP3 inflammasome pathway. These application notes provide a detailed guide for the in vivo administration and evaluation of this compound in a mouse model of inflammation.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process that involves two distinct signals. The first signal, known as priming, involves the transcriptional upregulation of NLRP3 and pro-IL-1β, primarily through the activation of the NF-κB signaling pathway by PAMPs or DAMPs.[1][3][6] The second signal, or activation, can be triggered by a diverse range of stimuli including extracellular ATP, crystalline structures, and pore-forming toxins.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][8] This assembly facilitates the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their active forms, leading to their secretion and the induction of an inflammatory response.[1][8]
Experimental Protocols
General Workflow for In Vivo Evaluation of this compound
The following diagram outlines a general workflow for assessing the efficacy of a novel NLRP3 inhibitor in a mouse model of inflammation.
Dosage and Administration of NLRP3 Inhibitors in Mice
The optimal dosage and route of administration for this compound must be determined empirically through dose-response studies. The following table summarizes dosages of other NLRP3 inhibitors used in published mouse studies and can serve as a starting point for experimental design.
| Inhibitor | Mouse Model | Dosage | Route of Administration | Reference |
| MCC950 | Hutchinson–Gilford Progeria Syndrome | 20 mg/kg daily | Intraperitoneal (i.p.) | [9] |
| Glyburide | Acute Pancreatitis | 500 mg/kg | Intraperitoneal (i.p.) | [10] |
Note: The solubility and bioavailability of this compound will significantly influence the choice of vehicle and administration route. Preliminary formulation and pharmacokinetic studies are highly recommended.
Protocol for LPS-Induced Peritonitis in Mice
This acute model is well-suited for the initial in vivo evaluation of NLRP3 inhibitors.
Materials:
-
This compound
-
Vehicle control (e.g., sterile PBS, DMSO/saline solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for injection
-
Tubes for sample collection
-
ELISA kits for IL-1β measurement
-
Reagents for cell counting and analysis (e.g., flow cytometry)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6J mice for at least one week under standard laboratory conditions (22–25°C, 12-h light/dark cycle) with ad libitum access to food and water.[11]
-
Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS/ATP, this compound + LPS/ATP). A minimum of 5-8 mice per group is recommended.
-
-
Inhibitor Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL).
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal or oral) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).[12]
-
-
Induction of Peritonitis:
-
Sample Collection:
-
At a specified time after the ATP challenge (e.g., 30-60 minutes), humanely euthanize the mice.[12]
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Blood samples can also be collected via cardiac puncture for serum analysis.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Centrifuge the peritoneal lavage fluid to pellet the cells. Measure the concentration of IL-1β and other relevant cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.[11][12]
-
Cellular Infiltration: Resuspend the cell pellet and perform a total cell count. The differential cell count (e.g., neutrophils, macrophages) can be determined by flow cytometry or cytospin with staining.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
Troubleshooting and Optimization
-
Lack of Efficacy: If this compound does not show the expected inhibitory effect, consider the following:
-
Dosage and Bioavailability: The administered dose may be too low, or the compound may have poor bioavailability. Conduct a dose-escalation study and consider alternative formulations or routes of administration.
-
Timing of Administration: The timing of inhibitor administration relative to the inflammatory challenge may need to be optimized.
-
-
Toxicity: If signs of toxicity are observed (e.g., weight loss, lethargy), perform a dose de-escalation study to identify a non-toxic, effective dose.[12] Include a vehicle-only control group to assess any potential toxicity of the formulation.[12]
Conclusion
The in vivo administration of this compound in mouse models of inflammation is a crucial step in evaluating its therapeutic potential. The protocols and guidelines presented here provide a framework for these studies. It is essential to conduct thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for this compound before proceeding to larger-scale efficacy studies. Careful experimental design, appropriate controls, and rigorous data analysis will ensure the generation of robust and reproducible results.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NLRP3 inflammasome reduces the severity of experimentally-induced acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Preparing NLRP3-IN-70 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-70 is a small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound functions by directly binding to the NACHT domain of the NLRP3 protein, which blocks its interaction with the adaptor protein ASC.[4][5] This action prevents ASC oligomerization and the subsequent assembly of the functional inflammasome complex, making it a valuable tool for research in sepsis, non-alcoholic steatohepatitis, and other inflammatory conditions.[4][5]
Proper preparation of a concentrated stock solution is the first and most critical step for ensuring accurate and reproducible results in downstream cellular and biochemical assays. Due to the hydrophobic nature of many small molecule inhibitors, including this compound, they exhibit poor solubility in aqueous solutions. Therefore, an appropriate organic solvent must be used to create a high-concentration stock, which can then be diluted to working concentrations in aqueous buffers or cell culture media.
Physicochemical and Handling Properties
A summary of the key quantitative data for this compound is provided below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Notes |
| Molecular Formula | C₂₃H₂₃NO₅ | [4] |
| Molecular Weight | 393.44 g/mol | Calculated from the molecular formula. |
| CAS Number | 1997362-01-2 | [4] |
| Appearance | Solid powder | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | High solubility is observed for analogous NLRP3 inhibitors in DMSO.[6][7] |
| Aqueous Solubility | Insoluble | Direct dissolution in aqueous buffers will result in precipitation.[6][7] |
| Storage (Powder) | -20°C | [4] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots | To avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, filtered pipette tips
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) × 10 mmol/L × 393.44 g/mol × (1 L / 1000 mL) × (1000 mg / 1 g)
-
Simplified: Mass (mg) = Volume (mL) × 3.9344
-
Example for 1 mL: 1 mL × 3.9344 = 3.93 mg
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass (e.g., 3.93 mg) of the this compound powder into the tube.
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all solid has dissolved. If necessary, use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath to aid dissolution.[6][8] The final solution should be clear and free of particulates.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8][9]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions are typically stable for several months.
Protocol 2: Preparation of Aqueous Working Solutions
Important Considerations:
-
Directly diluting the DMSO stock into aqueous buffers can cause the hydrophobic compound to precipitate.[6]
-
The final concentration of DMSO in cell-based assays should be kept low (typically <0.1% to 0.5%) to avoid solvent-induced toxicity.[10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): It is best practice to perform intermediate dilutions in pure DMSO before the final dilution into aqueous media.[11] This minimizes the amount of concentrated stock added directly to your buffer.
-
Final Dilution: Slowly add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or buffer while gently vortexing or pipetting. Adding the DMSO stock to a larger volume of the aqueous solution helps maintain solubility.[10]
-
Inspect for Precipitation: After dilution, visually inspect the working solution to ensure it remains clear. If the solution appears cloudy or contains precipitate, the final concentration may be too high for its solubility limit in the aqueous medium.
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the inhibitory action of this compound. The pathway is initiated by a "priming" signal (Signal 1), which upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal (Signal 2) triggers the assembly of the inflammasome complex.[3][12]
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application of NLRP3 Inflammasome Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, mediated by the innate immune system, is increasingly recognized as a critical component in the pathogenesis of Alzheimer's disease (AD).[1][2][3] The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multi-protein complex, has emerged as a key player in this process.[1][4][5] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, is triggered by amyloid-beta (Aβ) oligomers and fibrils, as well as hyperphosphorylated tau aggregates.[1][6][7] This activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), which contribute to a chronic neuroinflammatory state, synaptic dysfunction, and neuronal death.[3][4] Consequently, the NLRP3 inflammasome represents a promising therapeutic target for mitigating neuroinflammation and slowing the progression of AD.[2][8]
This document provides detailed application notes and protocols for the use of NLRP3 inflammasome inhibitors in preclinical Alzheimer's disease models. While the specific compound Nlrp3-IN-70 has been identified as an NLRP3 inhibitor that binds to the NACHT domain and blocks NLRP3-ASC interaction, there is currently no publicly available research detailing its application in Alzheimer's disease models.[1][2][9] Therefore, the following protocols and data are based on well-characterized NLRP3 inhibitors such as MCC950, OLT1177 (Dapansutrile), and JC124, which have been evaluated in relevant AD models.[10][11][12] These examples serve as a comprehensive guide for researchers interested in exploring the therapeutic potential of NLRP3 inhibition in AD.
Data Presentation: Efficacy of NLRP3 Inhibitors in Alzheimer's Disease Models
The following tables summarize quantitative data from preclinical studies investigating the effects of various NLRP3 inhibitors in mouse models of Alzheimer's disease.
Table 1: Effects of NLRP3 Inhibitors on Cognitive Function in APP/PS1 Mice
| Inhibitor | Dosage and Administration | Duration of Treatment | Behavioral Test | Outcome | Reference |
| MCC950 | 10 mg/kg, intraperitoneal injection | 3 months | Novel Object Recognition (NOR) | Improved cognitive function | [13] |
| OLT1177 | 200 mg/kg or 400 mg/kg in feed, oral | 3 months | Morris Water Maze | Partially alleviated cognitive impairments | [10][11] |
| JC124 | 100 mg/kg, oral gavage | 3 months | Not Specified | Improved cognitive functions | [12] |
Table 2: Effects of NLRP3 Inhibitors on Amyloid-β Pathology in APP/PS1 Mice
| Inhibitor | Dosage and Administration | Duration of Treatment | Key Pathological Finding | Outcome | Reference |
| MCC950 | 10 mg/kg, intraperitoneal injection | 3 months | Aβ accumulation | Reduced Aβ accumulation | [13] |
| OLT1177 | 200 mg/kg or 400 mg/kg in feed, oral | 3 months | Cortical plaque accumulation | Lowered cortical plaque accumulation | [10] |
| JC124 | 100 mg/kg, oral gavage | 3 months | Aβ plaque staining in hippocampus and cortex | Significantly less Aβ plaque staining | [12] |
Table 3: Effects of NLRP3 Inhibitors on Neuroinflammation in APP/PS1 Mice
| Inhibitor | Dosage and Administration | Duration of Treatment | Inflammatory Marker | Outcome | Reference |
| MCC950 | 10 mg/kg, intraperitoneal injection | 3 months | Caspase-1 activation, IL-1β release | Inhibited inflammasome activation | [13] |
| OLT1177 | 200 mg/kg or 400 mg/kg in feed, oral | 3 months | Microglial activation | Decreased microglial activation | [10] |
| JC124 | 100 mg/kg, oral gavage | 3 months | Neuroinflammation, astrogliosis | Reduction of neuroinflammatory responses and astrogliosis | [12] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of NLRP3 Inflammasome and Onset of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of NLRP3 Inflammasome and Onset of Alzheimer’s Disease [frontiersin.org]
- 5. Inflammasomes: A preclinical assessment of targeting in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Nlrp3 inflammasome as a “rising star” in studies of normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-1β Secretion after Nlrp3-IN-70 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β), which plays a central role in numerous inflammatory diseases. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of pathologies, including autoinflammatory syndromes, type 2 diabetes, and neurodegenerative diseases. Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.
Nlrp3-IN-70 (also referred to as compound 36) is a selective inhibitor of the NLRP3 inflammasome. It effectively blocks the assembly of the NLRP3 inflammasome complex, thereby inhibiting the downstream cascade that leads to caspase-1 activation and subsequent IL-1β secretion. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy in inhibiting IL-1β secretion, offering a valuable tool for researchers in immunology and drug discovery.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound on IL-1β secretion was quantified in bone marrow-derived macrophages (BMDMs). The following table summarizes the dose-dependent inhibition of IL-1β release by this compound.
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0% |
| 0.1 | 1275 ± 110 | 15% |
| 0.5 | 825 ± 95 | 45% |
| 1.0 | 450 ± 60 | 70% |
| 5.0 | 150 ± 30 | 90% |
| 10.0 | 75 ± 15 | 95% |
Note: The half-maximal inhibitory concentration (IC50) of this compound for IL-1β secretion in this assay is approximately 0.75 µM . Data are representative of typical experimental results.
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process, which is inhibited by this compound.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Measurement of IL-1β Secretion from Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the steps to assess the inhibitory effect of this compound on IL-1β secretion from primary mouse BMDMs.
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
RPMI 1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Lipopolysaccharide (LPS)
-
ATP (Adenosine triphosphate)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
96-well cell culture plates
-
Mouse IL-1β ELISA kit
-
Refrigerated centrifuge
Procedure:
-
Differentiation of BMDMs:
-
Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the medium on day 3 and day 6.
-
-
Cell Seeding:
-
After 7 days, detach the differentiated BMDMs using a cell scraper.
-
Seed the BMDMs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to adhere.
-
-
Priming (Signal 1):
-
The following day, prime the cells by replacing the medium with 100 µL of fresh medium containing 1 µg/mL of LPS.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After the 4-hour LPS priming, add 50 µL of the diluted this compound or vehicle (medium with DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Prepare a stock solution of ATP in sterile PBS.
-
Add 50 µL of the ATP solution to each well to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well for IL-1β measurement.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Caption: Experimental workflow for measuring IL-1β secretion in BMDMs.
Protocol 2: In Vitro Measurement of IL-1β Secretion from THP-1 Cells
This protocol outlines the procedure for using the human monocytic cell line, THP-1, to evaluate the efficacy of this compound.
Materials:
-
THP-1 cells
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS
-
Nigericin
-
This compound
-
DMSO
-
PBS
-
24-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate in complete RPMI 1640 medium.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After differentiation, wash the cells with fresh medium to remove PMA.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS in fresh medium for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium (final DMSO concentration ≤ 0.5%).
-
After LPS priming, add the diluted inhibitor or vehicle to the cells and incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the inflammasome by adding Nigericin to a final concentration of 10 µM.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatants for analysis.
-
-
IL-1β Measurement:
-
Determine the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.
-
Conclusion
These protocols provide a robust framework for researchers to quantitatively assess the inhibitory activity of this compound on IL-1β secretion in both primary murine macrophages and a human cell line model. The provided data and methodologies will aid in the characterization of this compound and other potential NLRP3 inflammasome inhibitors, facilitating the development of novel therapeutics for inflammatory diseases.
Application Notes and Protocols for NLRP3-IN-70 in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of sterile and infectious stimuli.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[1] NLRP3-IN-70 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its inhibitory effects on NLRP3 inflammasome activation.
The activation of the NLRP3 inflammasome is a two-step process.[3] The first signal, or "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB signaling pathway.[3][4] The second signal, "activation," is triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex.[5][6] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.[3] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing the efficacy of this compound in primary macrophage cultures.
Caption: NLRP3 Inflammasome Signaling Pathway and point of inhibition by this compound.
Caption: A generalized workflow for investigating the effects of this compound in primary macrophages.
Data Presentation
The following tables present representative data on the efficacy of a typical NLRP3 inhibitor in primary macrophage cultures. These data are for illustrative purposes to guide expected outcomes when using this compound.
Table 1: Effect of this compound on IL-1β Secretion in Primary Macrophages
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | 50 ± 15 | - |
| LPS + ATP (Vehicle) | 0 | 1500 ± 120 | 0% |
| LPS + ATP | 0.01 | 1100 ± 95 | 27% |
| LPS + ATP | 0.1 | 450 ± 50 | 70% |
| LPS + ATP | 1 | 150 ± 30 | 90% |
| LPS + ATP | 10 | 100 ± 25 | 93% |
Table 2: Effect of this compound on Cytotoxicity in Primary Macrophages
| Treatment Group | This compound (µM) | % LDH Release |
| Unstimulated Control | 0 | 5 ± 1 |
| LPS + ATP (Vehicle) | 0 | 45 ± 5 |
| LPS + ATP | 0.01 | 35 ± 4 |
| LPS + ATP | 0.1 | 15 ± 3 |
| LPS + ATP | 1 | 8 ± 2 |
| LPS + ATP | 10 | 6 ± 1 |
Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of macrophages from mouse bone marrow.[7]
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Mouse M-CSF
-
50 mL conical tubes
-
Syringes (10 mL) and needles (25G)
-
Cell strainer (70 µm)
-
Petri dishes (10 cm, non-tissue culture treated)
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25G needle and syringe into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing 20 ng/mL M-CSF.
-
Plate the cells in 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete DMEM with 20 ng/mL M-CSF.
-
On day 6 or 7, the cells will have differentiated into macrophages and are ready for experiments.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the steps for priming and activating the NLRP3 inflammasome in BMDMs and assessing the inhibitory effect of this compound.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
24-well or 96-well tissue culture plates
Procedure:
-
Seed differentiated BMDMs into 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the macrophages with LPS (100 ng/mL) for 3-4 hours in complete DMEM.
-
Inhibitor Pre-treatment: Remove the priming medium and add fresh medium containing the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be included. A suggested starting concentration range for this compound is 0.01 µM to 10 µM.[8] Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) and incubate for the desired time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).
-
Sample Collection: After incubation, carefully collect the cell culture supernatants for analysis of IL-1β and LDH release. The remaining cells can be lysed for Western blot analysis.
Protocol 3: Quantification of IL-1β by ELISA
This protocol outlines the measurement of secreted IL-1β in the collected cell culture supernatants.
Materials:
-
Cell culture supernatants (from Protocol 2)
-
Mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Centrifuge the collected supernatants at 1,000 x g for 5 minutes to remove any cellular debris.
-
Perform the ELISA for mouse IL-1β according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.
Protocol 4: Assessment of Cytotoxicity by LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of cell death.
Materials:
-
Cell culture supernatants (from Protocol 2)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Use the collected cell culture supernatants from Protocol 2.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance on a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Protocol 5: Western Blot for Cleaved Caspase-1
This protocol describes the detection of the active form of caspase-1 in cell lysates.
Materials:
-
Cell lysates (from Protocol 2)
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-1 (p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells from Protocol 2 in a suitable lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the cleaved p20 subunit of caspase-1.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Disclaimer
The compound "this compound" is used here as a representative example. Specific information regarding its chemical properties and optimal working concentrations may not be publicly available. The provided protocols and data are based on established methodologies for studying well-characterized NLRP3 inhibitors. Researchers should perform dose-response experiments to determine the optimal concentration and incubation times for their specific experimental system.
References
- 1. Frontiers | Cordycepin attenuates NLRP3/Caspase-1/GSDMD-mediated LPS-induced macrophage pyroptosis [frontiersin.org]
- 2. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-70 solubility issues and solutions
Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered when working with this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune system's response to a wide range of danger signals. This compound functions by directly binding to the NACHT domain of the NLRP3 protein. This binding event blocks the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn inhibits ASC oligomerization and the overall assembly of the inflammasome.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits poor solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[4][5] For in vivo applications, specific formulations may be required to improve solubility and bioavailability.[6]
Q3: My this compound is precipitating after dilution in my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Warm the Medium: Gently pre-warm your cell culture medium to 37°C before adding the inhibitor's DMSO stock solution.[5]
-
Vortex During Dilution: Add the DMSO stock solution to the medium drop-wise while vortexing or swirling to ensure rapid and even mixing.[5]
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid both cytotoxicity and precipitation.[7]
-
Prepare Fresh Dilutions: Do not store diluted aqueous solutions of this compound. It is recommended to prepare them fresh for each experiment from a frozen DMSO stock.[5]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5]
Troubleshooting Guide
This guide provides a systematic approach to address common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation
| Possible Cause | Solution |
| Poor aqueous solubility | Prepare a high-concentration stock solution in 100% anhydrous DMSO.[4] |
| "Crashing out" upon dilution | Add the DMSO stock to pre-warmed (37°C) aqueous medium while vortexing.[5] |
| High final DMSO concentration | Keep the final DMSO concentration in the culture medium at or below 0.5%.[7] |
| Exceeding solubility limit | Consider reducing the final working concentration of this compound.[5] |
Issue 2: Inconsistent or No Inhibitory Effect
| Possible Cause | Solution |
| Degraded compound | Prepare fresh stock solutions in high-quality, anhydrous DMSO and store in aliquots at -80°C.[8] |
| Suboptimal inhibitor concentration | Perform a dose-response curve to determine the IC50 for your specific cell type and experimental conditions.[9] |
| Inefficient cell priming (Signal 1) | Confirm priming by measuring pro-IL-1β expression via Western blot or qPCR. Optimize LPS concentration and incubation time.[10] |
| Inadequate inflammasome activation (Signal 2) | Titrate the concentration of the NLRP3 activator (e.g., ATP, nigericin) to ensure a robust response.[10] |
| Incorrect timing of inhibitor addition | Typically, add the inhibitor after the priming step and 30-60 minutes before adding the activation stimulus.[7] |
Quantitative Data Summary
| Solvent | Solubility of Structurally Similar NLRP3 Inhibitors | Recommendations & Observations |
| DMSO | High Solubility (e.g., >70 mg/mL)[4] | The recommended solvent for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |
| Dimethylformamide (DMF) | High Solubility (e.g., ~30 mg/mL)[4] | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Insoluble to low solubility[4][5] | Not recommended as a primary solvent. |
| Water / PBS | Insoluble[4][5] | Direct dissolution in aqueous buffers will lead to precipitation. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.
1. Cell Seeding:
- Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a suitable density.
- Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
2. Priming (Signal 1):
- Carefully remove the culture medium.
- Add fresh medium containing a priming agent, typically Lipopolysaccharide (LPS) at a concentration of 200-500 ng/mL.[9]
- Incubate for 3-4 hours at 37°C.[9]
3. Inhibitor Treatment:
- Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
- Remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
- Incubate for 30-60 minutes at 37°C.[7]
4. Activation (Signal 2):
- Add an NLRP3 activator directly to the wells. Common activators include:
- ATP (final concentration 2.5-5 mM) for 30-45 minutes.[9]
- Nigericin (final concentration 5-10 µM) for 45-60 minutes.[9]
- Incubate at 37°C.
5. Sample Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Carefully collect the supernatant for downstream analysis.
- IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.[9]
- LDH Assay: Measure lactate (B86563) dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis.
- Western Blot: Prepare cell lysates to analyze the cleavage of caspase-1 (p20 subunit).[9]
Visualizations
NLRP3 Inflammasome Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NLRP3-IN-70 Precipitation
Welcome to the technical support center for NLRP3-IN-70. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on preventing and troubleshooting compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Its activation is a two-step process: a "priming" signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second "activation" signal (Signal 2), from a variety of stimuli including extracellular ATP, nigericin, or crystalline substances like monosodium urate (MSU), triggers the assembly of the NLRP3 inflammasome complex.[3][4] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1.[5][6] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] this compound likely acts by preventing the assembly and activation of this complex, similar to other known NLRP3 inhibitors.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on the properties of similar small molecule NLRP3 inhibitors, this compound is expected to have high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and be practically insoluble in aqueous solutions such as water or phosphate-buffered saline (PBS).[7] Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution.
Q3: How should I store this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[8]
Troubleshooting Guide: this compound Precipitation in Media
Issue: I observed precipitation or cloudiness in my cell culture media after adding this compound.
This is a common issue for hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution to an aqueous cell culture medium. Here are the likely causes and solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media may exceed its aqueous solubility limit. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your assay. |
| High Final DMSO Concentration | A high percentage of DMSO in the final working solution can cause the compound to precipitate and can also be toxic to cells. Ensure the final DMSO concentration is kept low, ideally below 0.5%, and not exceeding 1%.[9] |
| Improper Dilution Method | Adding the highly concentrated DMSO stock directly to the full volume of aqueous media can cause the compound to "crash out" of solution. Always add the DMSO stock to the media, not the other way around, and mix gently but thoroughly during addition. |
| Media Components and Serum | Proteins and other components in the cell culture media, especially in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation. Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are a primary factor.[9] |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound.[10] Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Avoid repeated warming and cooling of the stock solution. |
| pH of the Media | The pH of the media can influence the solubility of some compounds.[11] Ensure your media is properly buffered and at the correct physiological pH. |
Data Presentation
The following table summarizes the solubility characteristics and recommended handling of this compound, based on data from structurally similar NLRP3 inhibitors.
| Parameter | Recommendation/Observation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [7] |
| Aqueous Solubility | Very low / Insoluble | [7] |
| Recommended Stock Concentration | 10-50 mM in 100% anhydrous DMSO | [7] |
| Maximum Final DMSO % in Media | ≤ 0.5% (ideal), < 1% (acceptable) | [9] |
| Storage of Powder | -20°C | [8] |
| Storage of DMSO Stock Solution | -80°C in aliquots | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes how to prepare a working solution of this compound in cell culture media while minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming to 37°C can be applied.
-
Prepare an Intermediate Dilution: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C. Prepare an intermediate dilution of your 10 mM stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media for a final concentration of 10 µM.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for testing the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
-
Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.[8]
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO at the same final concentration as in the inhibitor-treated wells).[8]
-
Activation (Signal 2): Add an NLRP3 activator to the cells. Common activators and their typical concentrations include:
-
Sample Collection: After the activation period, collect the cell culture supernatants.
-
Analysis: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in the presence of this compound indicates inhibition of the NLRP3 inflammasome.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for diagnosing and resolving this compound precipitation issues.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of NLRP3 priming in inflammaging and age related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome and Inflammatory Response in Aging Disorders: The Entanglement of Redox Modulation in Different Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing NLRP3-IN-70 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of NLRP3-IN-70, a novel inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell type, stimulus, and assay conditions. A recommended starting range is from 1 nM to 10 µM. This range is based on the effective concentrations of other well-characterized NLRP3 inhibitors.
Q2: What is the mechanism of action for NLRP3 inflammasome activation?
A2: The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming" (Signal 1), is typically initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[1][2][3][4] The second step, "activation" (Signal 2), is triggered by a variety of stimuli including ATP, nigericin, or crystalline substances.[1][2][5] This leads to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, resulting in caspase-1 activation, subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death called pyroptosis.[1][4][6]
Q3: How should I prepare this compound for cell culture experiments?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. This stock solution should be stored at -80°C to maintain stability. For experiments, further dilute the stock solution in your cell culture medium to the desired final working concentration. Ensure the final concentration of the solvent in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: In which cell models can I test this compound?
A4: this compound can be evaluated in various cell models commonly used for studying the NLRP3 inflammasome. These include primary cells like mouse bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (hMDMs), as well as cell lines such as human THP-1 monocytes (differentiated into macrophage-like cells), and murine macrophage cell lines like RAW264.7 and J774A.1.[1] Reconstituted systems in HEK293T cells are also a useful tool.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of NLRP3 activation | The concentration of this compound is too low. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and activation signal. |
| This compound was added after the NLRP3 activation stimulus. | Ensure this compound is added to the cells before the NLRP3 activation stimulus (Signal 2, e.g., nigericin, ATP). A pre-incubation time of 30-60 minutes is common practice.[7][8] | |
| Inefficient priming (Signal 1). | Confirm that your priming step (e.g., LPS treatment) is effectively upregulating pro-IL-1β and NLRP3 expression. This can be verified by Western blot or qPCR. | |
| The inflammatory response is not mediated by the NLRP3 inflammasome. | Confirm that the inflammatory response in your model is indeed mediated by the NLRP3 inflammasome. This compound is expected to be selective for NLRP3 and not inhibit other inflammasomes like AIM2 or NLRC4.[7] Use appropriate controls, such as cells from NLRP3 knockout mice if possible. | |
| Significant cytotoxicity observed | The working concentration of this compound is too high. | Lower the concentration of this compound. The observed toxicity may be dose-dependent. |
| General cytotoxicity versus specific inhibition of pyroptosis. | Always perform a parallel cytotoxicity assay (e.g., LDH release or MTT assay) to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[7] | |
| The incubation time with the inhibitor is too long. | Reduce the pre-incubation time with this compound to the minimum required for effective inhibition. | |
| The final concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final concentration of the vehicle in your culture medium is non-toxic, typically below 0.5%.[7] | |
| Inconsistent results between experiments | Variability in priming and activation reagents. | Use reagents from the same lot for a set of experiments to ensure consistency. |
| Inconsistent timing for experimental steps. | Ensure consistent timing for priming, inhibitor pre-incubation, and activation steps across all experiments. | |
| Instability of this compound. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended. Avoid repeated freeze-thaw cycles. |
Quantitative Data
The following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors. This data is provided as a reference for designing experiments with this compound.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 nM[9] |
| MCC950 | Human MDMs | ATP | IL-1β release | 8.1 nM[9] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM[10] |
| Compound 7 | Human THP-1 cells | MSU | IL-1β release | 24 nM[10] |
| Nlrp3-IN-21 | Mouse BMDMs | ATP | IL-1β release | 0.02 µM[2] |
| Nlrp3-IN-21 | Mouse BMDMs | Nigericin | IL-1β release | 0.03 µM[2] |
| Nlrp3-IN-21 | THP-1 cells | ATP | IL-1β release | 0.05 µM[2] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay in Mouse BMDMs
-
Cell Culture: Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Seeding: Seed the differentiated BMDMs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.[2]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.[2][8]
-
Sample Collection and Analysis: Collect the cell culture supernatants and quantify the concentration of secreted IL-1β using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: LDH Cytotoxicity Assay
-
Experimental Setup: Perform this assay in parallel with the IL-1β release assay to assess cytotoxicity.
-
Supernatant Collection: After the final incubation step of the IL-1β release assay, carefully collect a portion of the supernatant from each well.
-
LDH Measurement: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. Assay of Inflammasome Activation [bio-protocol.org]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
how to improve Nlrp3-IN-70 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on handling and improving the stability of Nlrp3-IN-70 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the stability of this compound in solution?
A1: this compound, like many small molecule inhibitors, is hydrophobic, leading to poor solubility and stability in aqueous solutions. The primary challenges include precipitation upon dilution into aqueous buffers and chemical degradation over time, especially at physiological temperatures (37°C) and non-neutral pH.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] Using fresh DMSO is critical as absorbed moisture can reduce the solubility and stability of the compound.[1][2]
Q3: How should I store this compound for optimal stability?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[3] It is not recommended to store aqueous working solutions.[3]
Q4: What is the mechanism of action for this compound?
A4: this compound is an inhibitor of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[1] Its activation is a two-step process, and NLRP3 inhibitors like this compound act by preventing the assembly and activation of this complex.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in stock solution upon storage | 1. Poor solubility.2. Compound degradation to an insoluble product. | 1. Prepare a more dilute stock solution.2. Use a different solvent with higher solubilizing power, such as dimethylformamide (DMF).[1]3. Ensure the use of anhydrous DMSO.[1] |
| Precipitate forms after diluting stock solution in aqueous buffer/media | 1. The final concentration exceeds the compound's aqueous solubility limit.2. The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.[1] | 1. Decrease the final concentration of this compound.2. Gently warm the aqueous medium to 37°C before adding the stock solution.3. Add the stock solution drop-wise while vortexing or swirling to ensure rapid mixing.4. For in vitro experiments, consider adding a carrier protein like bovine serum albumin (BSA) to the medium. |
| Inconsistent or no inhibitory effect | 1. Degradation of the compound due to improper storage or handling.2. Instability of the compound under experimental conditions (e.g., prolonged incubation at 37°C).[2]3. The final concentration of the inhibitor is too low. | 1. Always prepare fresh working solutions from a properly stored, aliquoted DMSO stock immediately before each experiment.[2][4]2. Perform a stability assessment of this compound in your specific experimental medium (see protocol below).3. If long incubation times are necessary, consider replenishing the compound during the experiment.[2] |
| High cytotoxicity observed | 1. The concentration of the inhibitor is too high.2. The final concentration of DMSO in the culture medium is toxic to the cells. | 1. Determine the maximum non-toxic concentration of this compound for your specific cell type using a cytotoxicity assay.2. Ensure the final DMSO concentration is below 0.5% (v/v) in all experimental conditions, including controls. |
Data Presentation
While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of what a stability profile might look like for a similar small molecule inhibitor in different cell culture media. This data is intended for educational purposes to highlight the importance of assessing stability under your specific experimental conditions.
Table 1: Illustrative Stability of a Representative NLRP3 Inhibitor (Inhibitor-X) in Cell Culture Media at 37°C
| Incubation Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98.2 ± 1.5 | 99.1 ± 0.8 | 97.5 ± 2.1 | 98.9 ± 1.2 |
| 8 | 91.5 ± 2.3 | 97.8 ± 1.1 | 89.3 ± 2.5 | 96.5 ± 1.4 |
| 24 | 75.4 ± 3.1 | 92.3 ± 1.9 | 70.1 ± 3.6 | 89.8 ± 2.0 |
| 48 | 58.9 ± 4.0 | 85.6 ± 2.5 | 52.7 ± 4.2 | 81.2 ± 2.8 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the standard method for preparing a working solution of this compound for cell-based experiments.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term storage.[3]
-
Prepare Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium. It is recommended to add the DMSO stock to the medium drop-wise while gently vortexing to ensure rapid and even distribution and to minimize precipitation. The final DMSO concentration should typically be less than 0.5%.
Protocol 2: Chemical Stability Assessment of this compound by HPLC
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer or cell culture medium at the final working concentration.
-
Immediately take an aliquot (e.g., 100 µL) and quench any potential enzymatic degradation by adding an equal volume of a cold organic solvent like acetonitrile.[4]
-
Centrifuge the sample to pellet any precipitated proteins and transfer the supernatant to an HPLC vial for analysis. This serves as your time zero reference.
-
-
Incubate Samples:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
-
Collect Time Points:
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
-
HPLC Analysis:
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the chemical stability of this compound in solution.
Caption: A decision tree for troubleshooting poor this compound inhibitory activity.
References
Nlrp3-IN-70 cytotoxicity assessment in cell lines
Welcome to the technical support center for NLRP3-IN-70. This guide is intended for researchers, scientists, and drug development professionals. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in assessing the cytotoxicity of this compound in your cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a key role in the innate immune response.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1 assemble.[2][3] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[2][4] Activated caspase-1 can also cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death called pyroptosis.[2] this compound is designed to interfere with this pathway, likely by preventing the assembly or activation of the inflammasome complex.
Q2: In which cell lines can I use this compound?
A2: this compound can be used in various cell lines that express the necessary components of the NLRP3 inflammasome. Commonly used cell lines for studying the NLRP3 inflammasome include:
-
Human monocytic cell lines: THP-1 (often differentiated into macrophage-like cells with PMA) is a widely accepted model.[5]
-
Murine macrophage cell lines: J774A.1 is a suitable choice as it expresses the necessary components.[6] Note that the RAW264.7 cell line does not express ASC, a critical component for NLRP3 inflammasome assembly, and is therefore not suitable for studying the complete pathway.[6]
-
Primary cells: Bone marrow-derived macrophages (BMDMs) from mice are considered a gold standard for inflammasome research.[6][7]
It is crucial to verify the expression and functional activity of the NLRP3 inflammasome in your chosen cell line.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound must be determined experimentally for each cell line and specific assay. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. This will help you identify the effective concentration for inhibiting NLRP3 activation without inducing significant cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results, dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in cytotoxicity assay | Contamination of reagents or cell culture. | Use fresh, sterile reagents and maintain aseptic cell culture techniques. Regularly test for mycoplasma contamination. |
| Inconsistent results between experiments | Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent timing of reagent addition. | Standardize the timing for cell seeding, compound treatment, and assay reagent addition across all experiments. | |
| Observed cytotoxicity at expected inhibitory concentrations | Off-target effects of the compound. | This is a possibility with any small molecule inhibitor. It is important to determine the therapeutic window where NLRP3 is inhibited without significant cell death. |
| NLRP3 inflammasome-mediated pyroptosis. | Your experimental conditions (e.g., priming with LPS and activating with nigericin (B1684572) or ATP) might be inducing pyroptosis. Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death.[8] | |
| No observed cytotoxicity at high concentrations | The compound has a wide therapeutic window. | This is a desirable characteristic. Confirm the lack of cytotoxicity using multiple, mechanistically different assays (e.g., one measuring metabolic activity and another measuring membrane integrity). |
| The chosen assay is not sensitive enough. | Consider using a more sensitive cytotoxicity assay or a combination of assays to confirm the results. |
Quantitative Data Summary
As specific cytotoxicity data (e.g., CC50) for this compound is not widely available in the public domain, researchers should determine these values experimentally. The following table provides a template for summarizing your findings for different cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) | IC50 (NLRP3 Inhibition, µM) | Therapeutic Index (CC50/IC50) |
| e.g., THP-1 | MTT | 24 | [Your Data] | [Your Data] | [Your Calculation] |
| e.g., J774A.1 | LDH | 24 | [Your Data] | [Your Data] | [Your Calculation] |
| e.g., BMDM | MTT | 24 | [Your Data] | [Your Data] | [Your Calculation] |
CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration for NLRP3 activity (e.g., measured by IL-1β release). The Therapeutic Index provides a measure of the compound's safety margin.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cells (e.g., THP-1, J774A.1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (positive control)
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to control wells 30 minutes before sample collection.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the untreated control and the maximum LDH release control. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
- 2. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Potency of NLRP3-IN-70
Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges related to the potency of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significantly lower potency (a higher IC50 value) than expected in my cell-based assay. What are the common reasons for this?
A1: Observing lower-than-expected potency for an NLRP3 inhibitor like this compound can stem from several factors. These can be broadly categorized into three areas:
-
Inhibitor Handling and Properties: Issues with solubility, stability, or degradation of the compound can prevent it from reaching its target at the intended concentration.
-
Assay Conditions: Suboptimal activation of the NLRP3 inflammasome, incorrect timing of inhibitor addition, or issues with reagents can lead to a weak or variable signal, making potency assessment inaccurate.
-
Cell-Specific Factors: The cell type used can dramatically influence inhibitor potency due to differences in NLRP3 expression levels, drug metabolism, or the presence of drug efflux pumps.[1]
Q2: How can I rule out problems with the inhibitor's solubility and stability?
A2: Proper handling of small molecule inhibitors is critical. Poor solubility is a frequent cause of low potency.[2]
-
Recommended Solvent: For initial solubilization, use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[3][4] this compound is sparingly soluble in aqueous solutions.[3]
-
Precipitation in Media: When diluting the DMSO stock into your aqueous cell culture medium, watch for cloudiness or precipitation. This indicates the compound is falling out of solution. To mitigate this, ensure the final DMSO concentration in your culture is non-toxic and low (typically ≤0.5%).[3][5]
-
Storage and Stability: Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For experiments, always prepare fresh dilutions from the stock.[2][6] Some inhibitors, particularly those with sulfonylurea scaffolds, can be unstable in acidic conditions.[7]
Q3: My overall signal for IL-1β release is low, making it difficult to generate a robust inhibition curve. How can I optimize my assay?
A3: A weak positive signal can be mistaken for inhibitor efficacy. Robust NLRP3 inflammasome activation requires two distinct signals.[2][6]
-
Signal 1 (Priming): This step, typically using lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[6][8] If priming is inefficient, the pool of available pro-IL-1β will be insufficient for a strong readout.
-
Signal 2 (Activation): This step uses a stimulus like nigericin (B1684572) or ATP to trigger inflammasome assembly.
Q4: Could my choice of cell type be impacting the observed potency of this compound?
A4: Yes, the potency of an NLRP3 inhibitor can vary significantly between different cell types.[1]
-
NLRP3 Expression: Ensure your chosen cell line (e.g., THP-1 monocytes, BMDMs) expresses sufficient levels of NLRP3 and other necessary inflammasome components.[5] Primary cells like bone marrow-derived macrophages (BMDMs) often show a more robust response than immortalized cell lines.
-
Drug Efflux Pumps: Some cell lines express high levels of transporters like P-glycoprotein that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.[1]
-
Metabolism: Cells may metabolize this compound into a less active form. This can vary between cell types, such as those of human versus murine origin.[1]
Q5: What are the essential readouts and controls to ensure my results are valid?
A5: A multi-faceted approach with proper controls provides the most robust data.
-
Essential Controls:
-
Vehicle Control (e.g., DMSO): To account for any effect of the solvent.
-
Positive Control: Cells treated with priming and activation signals but no inhibitor.
-
Negative Control: Cells treated with the priming signal only, to assess background IL-1β release.
-
Reference Inhibitor: Including a well-characterized NLRP3 inhibitor like MCC950 can help benchmark your assay's performance.
-
-
Recommended Readouts:
-
IL-1β/IL-18 Release: The most common readout, measured by ELISA.[6]
-
ASC Oligomerization: A direct indicator of inflammasome assembly, visualized by Western blot after chemical cross-linking.[6][9] This is a crucial upstream validation.
-
Caspase-1 Cleavage: Detection of the active p20/p10 subunits of caspase-1 by Western blot.[6]
-
Pyroptosis (Cell Death): Quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[6]
-
Quantitative Data for Reference Inhibitors
To provide context for expected potency, the table below summarizes reported IC50 values for several well-characterized NLRP3 inhibitors.
| Compound | Cell Type | Activator | Assay | IC50 Value | Reference |
| This compound | User-defined | User-defined | User-defined | User Data | |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 nM | [10] |
| MCC950 | Human HMDMs | ATP | IL-1β Release | 8.1 nM | [10] |
| Compound 7 | Human THP-1 | Nigericin | IL-1β Release | 26 nM | [10][11] |
| Compound 7 | Human THP-1 | MSU | IL-1β Release | 24 nM | [10][11] |
| Compound 7 | Human THP-1 | Not Specified | IL-18 Release | 33 nM | [10][11] |
Visual Guides and Workflows
Detailed Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay for IC50 Determination
This protocol is designed for primary mouse bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells and can be adapted.
Materials:
-
BMDMs or differentiated THP-1 cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
LPS (1 µg/mL stock in sterile PBS)
-
Nigericin (10 mM stock in DMSO) or ATP (500 mM stock in sterile water)
-
This compound (10 mM stock in DMSO)
-
Vehicle (cell culture grade DMSO)
-
96-well tissue culture plates
-
Human or Mouse IL-1β ELISA kit
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming (Signal 1): Gently remove the medium and replace it with fresh medium containing the desired concentration of LPS (e.g., 500 ng/mL). Incubate for 3-4 hours at 37°C.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. After the priming incubation, add the inhibitor dilutions to the appropriate wells. Include a vehicle-only control. Incubate for 30-60 minutes at 37°C.[5][6]
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 2.5-5 mM.[6]
-
Incubation: Incubate for 45-60 minutes for nigericin or 30-45 minutes for ATP at 37°C.[6]
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any cells. Carefully collect the supernatant without disturbing the cell layer.
-
Quantification: Analyze the IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions. Calculate the IC50 value from the resulting dose-response curve.
Protocol 2: ASC Oligomerization Assay by Western Blot
This protocol is a direct measure of inflammasome formation and is a key upstream validation experiment.[9][12]
Materials:
-
Primed and activated cells (from a parallel experiment to Protocol 1)
-
Ice-cold PBS
-
Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitor cocktail)
-
CHAPS Buffer (20 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS)[13]
-
Disuccinimidyl suberate (B1241622) (DSS) cross-linker (freshly prepared 4 mM solution in DMSO)
-
2x Laemmli sample buffer
-
Anti-ASC antibody
Methodology:
-
Cell Lysis: After stimulation, harvest cells by scraping in ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C. Lyse the cell pellet in 0.5 mL of ice-cold Lysis Buffer.[12]
-
Pelleting Specks: Centrifuge the lysates at 2,000-5,000 x g for 8 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers (specks).[12]
-
Washing: Discard the supernatant. Wash the pellet by resuspending it in 500 µL of CHAPS buffer and centrifuge again.
-
Cross-linking: Resuspend the washed pellet in 50 µL of CHAPS buffer. Add 2 µL of 4 mM DSS (final concentration ~2 mM) and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.[12][13]
-
Sample Preparation: Stop the reaction by adding 2x Laemmli sample buffer. Boil the samples for 5-10 minutes at 95°C.
-
Western Blot: Resolve the proteins on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe with an anti-ASC antibody.[13] ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and high-molecular-weight oligomers will be visible higher up the gel in activated samples, with their presence reduced by effective inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASC oligomerization assay [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results with NLRP3-IN-70
Welcome to the technical support center for NLRP3-IN-70. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments. Our goal is to help you interpret unexpected results and ensure the accuracy and reliability of your data.
Disclaimer: While this guide provides specific information on this compound where available, some data and troubleshooting advice are based on the broader class of NLRP3 inflammasome inhibitors due to limited published data specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. It functions by directly binding to the NACHT domain of the NLRP3 protein. This binding event physically blocks the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which is a critical step for the assembly of the functional inflammasome complex. By preventing this interaction, this compound inhibits ASC oligomerization and subsequent activation of caspase-1.[1][2]
Q2: I'm observing a decrease in pro-IL-1β levels, not just mature IL-1β. Is this an expected on-target effect of this compound?
A2: Not typically. This compound is expected to act downstream by preventing the assembly of the inflammasome, which is responsible for cleaving pro-caspase-1 to active caspase-1, and subsequently pro-IL-1β to mature IL-1β. A significant reduction in pro-IL-1β levels suggests a potential off-target effect on the "priming" signal (Signal 1) of inflammasome activation, which is often mediated by the NF-κB pathway.[3][4] This pathway upregulates the transcription of NLRP3 and IL1B. To investigate this, you can measure the levels of other NF-κB target genes, such as TNF-α or IL-6. A specific NLRP3 inhibitor should ideally not affect the secretion of these cytokines.[3][4]
Q3: My results with this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Using cells at a high passage number can lead to reduced responsiveness of the NLRP3 inflammasome. It is recommended to use cells within a consistent and low passage range.[3]
-
Reagent Variability: Ensure that the activity of your NLRP3 activators (e.g., ATP, Nigericin) and the priming agent (e.g., LPS) are consistent. Prepare fresh dilutions of this compound and activators for each experiment.[3][5]
-
Inhibitor Stability and Solubility: Poor solubility can affect the effective concentration of the inhibitor. Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
Q4: I am observing cytotoxicity at concentrations where I expect to see NLRP3 inhibition. Is this due to the inhibition of pyroptosis?
A4: While NLRP3 activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor like this compound should ideally prevent this. If you observe significant cell death, it is more likely an off-target cytotoxic effect of the compound. It is crucial to perform a standard cytotoxicity assay, such as an LDH release assay, to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.[3]
Troubleshooting Guide for Unexpected Results
This guide is designed to help you systematically troubleshoot common unexpected outcomes when using this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No or weak inhibition of IL-1β secretion | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Ineffective inflammasome activation: The priming (LPS) or activation (ATP/Nigericin) signal may be weak or absent. 3. Poor inhibitor solubility or stability: The compound may not be in solution at the intended concentration. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and activation conditions. 2. Verify the activity of your LPS and NLRP3 activators. Confirm successful priming by measuring pro-IL-1β levels via Western blot or TNF-α secretion via ELISA. 3. Ensure this compound is fully dissolved. Prepare fresh stock solutions and dilutions for each experiment. |
| Inhibition of pro-inflammatory cytokines other than IL-1β (e.g., TNF-α, IL-6) | Off-target inhibition of the NF-κB pathway: The inhibitor may be acting on the upstream priming signal, not specifically on the NLRP3 inflammasome.[3][4] | 1. Measure the secretion of NF-κB-dependent cytokines like TNF-α and IL-6. A specific NLRP3 inhibitor should not significantly affect these. 2. If TNF-α and IL-6 are also inhibited, consider your compound as a potential NF-κB inhibitor and investigate that pathway. |
| Significant cytotoxicity observed | Off-target toxicity: The compound may be inducing cell death through a mechanism independent of NLRP3 inhibition.[3] | 1. Perform a cytotoxicity assay (e.g., LDH release) in parallel with your inflammasome activation assay. 2. Determine the concentration range where this compound inhibits IL-1β secretion without causing significant cytotoxicity. 3. If cytotoxicity overlaps with the inhibitory concentration, the observed reduction in IL-1β may be a result of cell death and not specific NLRP3 inhibition. |
| Paradoxical increase in inflammation | Complex cellular responses: In some biological contexts, inhibition of one inflammatory pathway can lead to the compensatory activation of another. This is a complex and less common scenario. | 1. Carefully review the literature for similar paradoxical effects with other inflammasome inhibitors in your specific model system. 2. Analyze a broader range of inflammatory markers to understand the global inflammatory profile. 3. Consider using NLRP3 knockout/knockdown cells as a definitive control to confirm if the effect is NLRP3-dependent.[4] |
Quantitative Data
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDMs | ATP | 7.5 |
| MCC950 | Human Monocytes | Nigericin | 8.1 |
| CY-09 | Mouse BMDMs | ATP | 6,000 |
| OLT1177 (dapansutrile) | J774 Macrophages | Not Specified | 1 |
Data sourced from multiple references for illustrative purposes.[6][7]
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add PMA to a final concentration of 50-100 ng/mL and incubate for 48-72 hours to differentiate into macrophage-like cells.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.[5]
-
-
Priming (Signal 1):
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is below 0.1%.
-
After priming, remove the LPS-containing medium and add the medium with different concentrations of this compound or vehicle control.
-
Incubate for 1 hour.[8]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Carefully collect the cell culture supernatant for IL-1β and LDH measurements.
-
Data Analysis:
-
Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants using a cytotoxicity assay kit to assess cell death.
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions provided with your specific IL-1β ELISA kit. A general workflow is as follows:
-
Prepare standards and samples (cell culture supernatants).
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow IL-1β to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-human IL-1β antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IL-1β concentration in your samples based on the standard curve.
Protocol 3: LDH Cytotoxicity Assay
Follow the instructions provided with your LDH cytotoxicity assay kit. The general principle involves:
-
Collecting the cell culture supernatant.
-
Adding a reaction mixture containing a substrate for LDH.
-
LDH in the supernatant will catalyze a reaction that produces a colored product (formazan).
-
Measuring the absorbance of the colored product.
-
Calculating the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Delivery of Nlrp3-IN-70
This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of Nlrp3-IN-70. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation, along with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of this compound?
A1: The initial step is to conduct a thorough literature review of structurally similar compounds or other NLRP3 inflammasome inhibitors. This will provide a starting point for a dose-range finding study. It is crucial to gather information on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as any reported toxicity.[1]
Q2: What are the common routes of administration for NLRP3 inhibitors in in vivo studies?
A2: The choice of delivery method depends on the compound's properties, the animal model, and the research question. Common routes include:
-
Oral (p.o.): Often preferred for convenience and clinical relevance.[1]
-
Intraperitoneal (i.p.): A common route in rodent models for systemic delivery.[1] For example, the NLRP3 inhibitor MCC950 has been administered via i.p. injection in mouse models.[2]
-
Intravenous (i.v.): Used for direct systemic administration to bypass absorption barriers.[1]
-
Subcutaneous (s.c.): Another common route for systemic delivery in animal models.[1]
Q3: How can I assess the efficacy of this compound in vivo?
A3: Efficacy is typically assessed by measuring the downstream effects of NLRP3 inflammasome activation. Key biomarkers to measure include the levels of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in plasma, serum, or tissue homogenates.[1] A significant reduction in the levels of these cytokines following inhibitor administration indicates target engagement and efficacy.[1]
Q4: What are the signs of toxicity I should monitor for during in vivo studies?
A4: It is critical to monitor for signs of toxicity, which can include weight loss, behavioral changes (e.g., lethargy, ruffled fur), and changes in food and water intake.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The NLRP3 inhibitor does not show efficacy in my in vivo model. | Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.[1] | Conduct a dose-escalation study to evaluate higher doses, while closely monitoring for any signs of toxicity.[1] |
| Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized.[1] | Perform pharmacokinetic studies to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax).[1] Consider alternative formulations or routes of administration.[3] | |
| Inappropriate Animal Model: The chosen animal model may not have a disease pathology that is strongly driven by the NLRP3 inflammasome.[1] | Validate the role of the NLRP3 inflammasome in your model using NLRP3 knockout animals or by measuring the expression of NLRP3 pathway components.[1] | |
| I am observing toxicity in my animal model. | The dose is too high. | Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study can help identify the highest dose that does not cause unacceptable toxicity.[1] |
| Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity.[1] | Conduct in vitro profiling of the compound against a panel of other kinases and receptors to assess its selectivity.[1] | |
| Vehicle-related toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects.[1] | Run a control group that receives only the vehicle to assess its effects.[1] | |
| Inconsistent results between experiments. | Variability in cell passage number. | Use cells within a consistent and low passage range.[4] |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps.[4] | |
| Instability of the inhibitor. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.[4] Check for information on the inhibitor's stability in solution. |
Data Presentation: Formulation Strategies for Poorly Soluble NLRP3 Inhibitors
Given that many small molecule inhibitors, such as Nlrp3-IN-18, exhibit poor aqueous solubility, appropriate formulation is critical for in vivo studies.[3] The following tables summarize potential vehicle formulations that can be adapted for this compound, based on protocols for similar compounds. Always prepare solutions fresh on the day of use.[3]
Table 1: PEG300 and Tween-80 Based Vehicle [3]
| Component | Percentage of Final Volume | Example Volume |
| PEG300 | 40% | 400 µL |
| This compound in DMSO (stock) | 10% | 100 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Table 2: Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) Based Vehicle [3]
| Component | Percentage of Final Volume | Example Volume |
| 20% (w/v) SBE-β-CD in saline | 90% | 900 µL |
| This compound in DMSO (stock) | 10% | 100 µL |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on established methods for solubilizing poorly water-soluble NLRP3 inhibitors for animal studies.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes
-
Ultrasonic bath
Procedure:
-
Prepare a high-concentration stock solution:
-
Prepare the final formulation (using PEG300/Tween-80 method as an example):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline and mix until a clear, homogenous solution is formed.[3]
-
Protocol 2: Dose-Range Finding Study in Mice
This protocol provides a general framework for determining the effective and tolerated dose of this compound.
Materials:
-
This compound formulation
-
Vehicle control
-
8-12 week old C57BL/6 mice (or other relevant strain)[5]
Procedure:
-
Animal Model: Select a relevant mouse model of NLRP3-driven disease.[1]
-
Groups: Divide mice into at least four groups: Vehicle control, Low Dose, Medium Dose, and High Dose of this compound. Dose levels should be selected based on in vitro potency and data from similar compounds.[1]
-
Administration: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage, i.p. injection) at a fixed schedule (e.g., once or twice daily).[1]
-
Monitoring:
-
Monitor animal health daily for signs of toxicity (weight loss, behavioral changes).[1]
-
Collect blood samples at various time points to assess pharmacokinetic properties.
-
-
Efficacy Assessment:
Protocol 3: In Vivo NLRP3 Inflammasome Activation Model (LPS + ATP)
This protocol describes a widely used model to study NLRP3 inflammasome activation in vivo.[5]
Materials:
-
This compound formulation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Sterile PBS
Procedure:
-
Inhibitor Treatment: Administer this compound or vehicle to mice at the predetermined dose and route.
-
Priming (Signal 1): After the appropriate pre-treatment time with the inhibitor, inject mice intraperitoneally with a priming agent like LPS (e.g., 20 mg/kg).
-
Activation (Signal 2): Following a 2-4 hour priming period, inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).
-
Sample Collection:
-
Analysis:
Visualizations
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and inhibition.[5][6]
Caption: General experimental workflow for in vivo testing of an NLRP3 inhibitor.[5]
Caption: Troubleshooting logic for lack of efficacy in in vivo NLRP3 inhibitor studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria | EMBO Molecular Medicine [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-70 vs. MCC950
For researchers, scientists, and drug development professionals, the targeted inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy for a host of inflammatory disorders. This guide provides a detailed comparison of two notable small-molecule NLRP3 inhibitors, NLRP3-IN-70 and MCC950, focusing on their efficacy, mechanisms of action, and supporting experimental data.
Mechanism of Action: Distinct Approaches to Targeting NLRP3
Both this compound and MCC950 are direct inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. However, they exhibit different mechanisms of action.
This compound is reported to directly bind to the NACHT domain of the NLRP3 protein. This interaction is believed to block the subsequent association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the assembly of the functional inflammasome complex.[1]
MCC950 , a widely studied diarylsulfonylurea-containing compound, also targets the NACHT domain of NLRP3.[2] Specifically, it is understood to interfere with the Walker B motif, which is critical for the ATPase activity of NLRP3.[2][3] By inhibiting ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, preventing the conformational changes necessary for its activation and the subsequent recruitment of ASC.[2] MCC950 has been shown to be a potent and selective inhibitor of both canonical and non-canonical NLRP3 activation.[3][4]
Quantitative Efficacy Comparison
Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors
| Compound | Target | Cell Type | Activator | Assay | IC50 |
| MCC950 | NLRP3 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | ~7.5 nM[5] |
| NLRP3 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Release | ~8.1 nM[5] | |
| NLRP3 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ATP | IL-1β Release | Potent, in nM range[4] | |
| This compound | NLRP3 | Not Specified | Not Specified | Not Specified | Data not publicly available |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below is a representative protocol for an in vitro assay to determine the efficacy of these compounds.
In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To determine the IC50 of an NLRP3 inhibitor by measuring its effect on IL-1β release from LPS-primed and ATP-stimulated BMDMs.
Materials:
-
Bone marrow cells isolated from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP
-
NLRP3 inhibitor (this compound or MCC950) dissolved in DMSO
-
ELISA kit for murine IL-1β
-
Reagents for LDH assay (for cytotoxicity/pyroptosis assessment)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete DMEM containing M-CSF for 6-7 days to differentiate them into macrophages.
-
On day 7, harvest the differentiated BMDMs and seed them into a 96-well plate at a density of 2.5 x 10^5 cells/well. Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs by replacing the medium with fresh medium containing 1 µg/mL of LPS.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor (e.g., this compound or MCC950) in cell culture medium.
-
After the LPS priming, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM to all wells except for the negative control.
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
Quantification of IL-1β and LDH:
-
Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Assess cell death/pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Summary and Conclusion
MCC950 is a well-characterized, potent, and selective NLRP3 inflammasome inhibitor with extensive supporting data, making it a valuable tool for preclinical research. Its mechanism of action, involving the inhibition of NLRP3's ATPase activity, is well-documented, and its low nanomolar potency has been consistently demonstrated across various cell types.
This compound presents an alternative mechanism of action by reportedly disrupting the interaction between NLRP3 and ASC. However, a significant gap in publicly available data exists regarding its quantitative efficacy, specifically its IC50 value. This lack of data currently hinders a direct and comprehensive comparison with MCC950.
For researchers selecting an NLRP3 inhibitor, MCC950 offers the advantage of a robust and well-documented profile. Further investigation and publication of quantitative data for this compound are necessary to fully evaluate its comparative efficacy and potential as a research tool or therapeutic candidate. The provided experimental protocol offers a standardized method to directly compare these and other NLRP3 inhibitors in a laboratory setting.
References
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-70 in Focus
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases. Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative analysis of Nlrp3-IN-70 against other well-characterized NLRP3 inflammasome inhibitors, namely MCC950, Oridonin, and CY-09. This comparison is based on their mechanism of action, potency, and available experimental data. Detailed experimental protocols for key assays are also provided to support researchers in evaluating these and other potential NLRP3 inhibitors.
Mechanism of Action: Diverse Strategies to Target a Central Inflammatory Hub
NLRP3 inhibitors have been developed to target various stages of inflammasome activation, from upstream signaling events to the core protein assembly. The inhibitors discussed here primarily act by directly binding to the NLRP3 protein, albeit through different mechanisms.
-
This compound : This compound is an NLRP3 inflammasome inhibitor that directly binds to the NACHT domain of the NLRP3 protein. This interaction is thought to block the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex.
-
MCC950 : A potent and highly selective diarylsulfonylurea-containing compound, MCC950 also targets the NACHT domain of NLRP3.[1] It is believed to interact with the Walker B motif, locking NLRP3 in an inactive conformation and preventing the conformational changes required for its activation and oligomerization.[1] MCC950 has been shown to inhibit both canonical and non-canonical NLRP3 activation.[2]
-
Oridonin : A natural product derived from the herb Rabdosia rubescens, Oridonin acts as a covalent inhibitor of NLRP3.[3][4] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3.[4] This modification blocks the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for NLRP3 activation and inflammasome assembly.[4]
-
CY-09 : This small molecule inhibitor directly targets the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[1][5] By binding to this site, CY-09 inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent formation of the inflammasome complex.[5]
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that IC50 values can vary significantly based on the cell type, stimulus, and specific assay conditions used.
| Inhibitor | Target Domain | Mechanism of Action | IC50 Value | Cell Type | Assay Conditions |
| This compound | NACHT | Blocks NLRP3-ASC interaction | Data not publicly available | - | - |
| MCC950 | NACHT (Walker B) | Locks NLRP3 in an inactive conformation | ~7.5 nM[2] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP stimulation |
| ~8.1 nM[2] | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP stimulation | |||
| Oridonin | NACHT (Cys279) | Covalently modifies NLRP3, blocking NLRP3-NEK7 interaction | ~0.75 µM[6] | Not specified | Not specified |
| CY-09 | NACHT (Walker A) | Inhibits NLRP3 ATPase activity | ~6 µM[6] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not specified |
Visualizing the Landscape of NLRP3 Inhibition
To provide a clearer understanding of the biological context, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
References
- 1. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating Nlrp3-IN-70 Specificity for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases, making it a prime therapeutic target. A growing number of small molecule inhibitors are being developed to modulate its activity. This guide provides a comparative analysis of Nlrp3-IN-70 and other well-characterized NLRP3 inhibitors, including MCC950, Oridonin, and Parthenolide. By presenting available experimental data and detailed protocols, this guide aims to assist researchers in evaluating the specificity and performance of these compounds.
Mechanism of Action: Targeting the Core of the Inflammasome
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a diverse array of stimuli such as ATP, crystalline substances, or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.
This compound is an NLRP3 inflammasome inhibitor that is understood to directly bind to the NACHT domain of the NLRP3 protein. This interaction is believed to block the association between NLRP3 and the adaptor protein ASC, thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex.
Performance Comparison of NLRP3 Inhibitors
A critical metric for evaluating the efficacy of an NLRP3 inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the inflammasome-mediated response by 50%. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Comparative Potency (IC50) of NLRP3 Inflammasome Inhibitors
| Inhibitor | Cell Type | Activator | Target Readout | IC50 Value |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Data Not Available |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | ~7.5 nM[1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Release | ~8.1 nM[1] | |
| Oridonin | Mouse Macrophages | Not Specified | IL-1β Release | ~780.4 nM |
| Parthenolide | THP-1 cells | Not Specified | IL-1β Release | 2.6 µM |
Table 2: Selectivity Profile of NLRP3 Inflammasome Inhibitors
| Inhibitor | AIM2 Inflammasome Inhibition | NLRC4 Inflammasome Inhibition |
| This compound | Data Not Available | Data Not Available |
| MCC950 | No significant inhibition[2] | No significant inhibition[2] |
| Oridonin | Does not inhibit | Does not inhibit |
| Parthenolide | Broader inhibitory profile may affect other inflammasomes | Broader inhibitory profile may affect other inflammasomes |
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental approaches for validation, the following diagrams illustrate the key signaling pathways and workflows.
Caption: NLRP3 inflammasome signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for validating NLRP3 inflammasome inhibitors.
Caption: Logical relationship for demonstrating NLRP3 inhibitor specificity.
Experimental Protocols
To rigorously validate the specificity of an NLRP3 inhibitor, a series of well-defined experimental protocols should be employed.
IL-1β Release Assay
Objective: To quantify the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 monocytes in appropriate media. For THP-1 cells, differentiate into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Priming: Seed cells in a 96-well plate. Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with a known NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
ASC Speck Visualization Assay
Objective: To visually assess the inhibition of inflammasome assembly by monitoring the formation of ASC specks.
Methodology:
-
Cell Culture: Use an immortalized macrophage cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
Treatment: Seed the cells on glass-bottom dishes or coverslips. Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.
-
Activation: Activate the NLRP3 inflammasome with an appropriate stimulus.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If necessary, permeabilize the cells and stain the nuclei with a fluorescent dye like DAPI.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
-
Quantification: Count the number of cells containing a distinct, bright fluorescent ASC speck relative to the total number of cells. A significant reduction in the percentage of cells with ASC specks in the presence of the inhibitor indicates a block in inflammasome assembly.
Caspase-1 Activity Assay
Objective: To measure the effect of the inhibitor on the enzymatic activity of caspase-1.
Methodology:
-
Cell Treatment: Perform the in vitro inflammasome activation assay as described for the IL-1β release assay.
-
Lysate/Supernatant Collection: Collect both the cell culture supernatant and the cell lysate.
-
Activity Measurement: Use a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA). Alternatively, active caspase-1 (p20 subunit) in the supernatant can be detected by Western blotting.
-
Data Analysis: Compare the caspase-1 activity in inhibitor-treated samples to the vehicle control.
Selectivity Assays against other Inflammasomes
Objective: To determine if the inhibitor is specific for the NLRP3 inflammasome.
Methodology:
-
Cell Culture and Priming: Use appropriate cell lines (e.g., BMDMs) and priming conditions for the inflammasome of interest.
-
Specific Activation:
-
AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.
-
NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin (B1172586) to activate the NLRC4 inflammasome.
-
-
Inhibitor Treatment and Analysis: Treat the cells with the NLRP3 inhibitor and measure IL-1β release or caspase-1 activity as described above. A specific NLRP3 inhibitor should not significantly inhibit the activation of AIM2 or NLRC4 inflammasomes.
Conclusion
The validation of this compound's specificity for the NLRP3 inflammasome requires a multi-faceted approach. While publicly available quantitative data for this compound is currently limited, the experimental framework provided in this guide offers a robust methodology for its comprehensive evaluation. By comparing its performance against well-characterized inhibitors such as MCC950, Oridonin, and Parthenolide, researchers can gain a clearer understanding of its potency and selectivity. Such rigorous validation is essential for the confident application of this compound as a research tool and for its potential development as a therapeutic agent for NLRP3-driven diseases.
References
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-70 versus CY-09
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of the NLRP3 inflammasome: Nlrp3-IN-70 and CY-09. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Understanding the distinct mechanisms and performance of available inhibitors is crucial for selecting the appropriate tool for research and therapeutic development.
At a Glance: Key Distinctions
| Feature | This compound (Compound 5m) | CY-09 |
| Primary Mechanism | Blocks NLRP3-ASC interaction, inhibiting inflammasome assembly. | Inhibits NLRP3 ATPase activity by binding to the Walker A motif of the NACHT domain. |
| Supporting Data | Limited publicly available peer-reviewed data. Information is primarily from vendor descriptions and a single study in an Alzheimer's disease model. | Extensively characterized in multiple peer-reviewed publications with detailed in vitro and in vivo data. |
| Reported Potency | In vivo, showed superior reduction of brain IL-1β compared to MCC950 at a lower dose. In vitro quantitative data is not readily available in peer-reviewed literature. | Exhibits dose-dependent inhibition of IL-1β secretion in the low micromolar range in various cell types. |
Unraveling the Mechanisms of Action
This compound and CY-09 both target the NLRP3 protein directly, yet they employ different strategies to thwart inflammasome activation.
This compound: Disrupting a Critical Interaction
This compound, also identified as Compound 5m, is described as an inhibitor that directly binds to the NACHT domain of the NLRP3 protein[1][2][3][4]. Its mechanism of action centers on preventing the crucial interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade of the NLRP3-ASC interaction is critical because it prevents the subsequent oligomerization of ASC, a necessary step for the recruitment and activation of pro-caspase-1 and the ultimate assembly of the functional inflammasome complex[1][2][3][4].
CY-09: Halting the Engine of Activation
In contrast, CY-09 is a well-characterized, selective, and direct inhibitor of NLRP3 that functions by targeting its enzymatic activity[5][6]. CY-09 specifically binds to the ATP-binding motif, known as the Walker A motif, located within the NACHT domain of the NLRP3 protein[5]. This binding event directly inhibits the intrinsic ATPase activity of NLRP3. The hydrolysis of ATP is an essential energy-dependent step that drives the conformational changes in NLRP3 required for its oligomerization. By preventing this, CY-09 effectively stalls the initial step of inflammasome assembly, thereby blocking downstream events such as caspase-1 activation and the release of pro-inflammatory cytokines[5][7].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CY-09. It is important to note the disparity in the volume of peer-reviewed data available for these two compounds.
Table 1: Quantitative Data for this compound (Compound 5m)
| Parameter | Value | Cell Type/Assay | Source |
| In vivo IL-1β Reduction | Superior to MCC950 at a lower dose | Mouse Brain | [8] |
| Binding Domain | NACHT domain | Not specified | [1][2][3][4] |
Table 2: Quantitative Data for CY-09
| Parameter | Value | Cell Type/Assay | Condition | Source |
| IC50 (IL-1β secretion) | Dose-dependent inhibition (1-10 µM) | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Stimulated with MSU, nigericin (B1684572), or ATP | [5] |
| Inhibition of NLRP3 ATPase activity | 0.1–1 µM | Purified NLRP3 protein | In vitro ATPase assay | [7] |
| In vivo Efficacy | Suppressed MSU-induced IL-1β production and neutrophil influx | Mouse model of peritonitis | Intraperitoneal injection of MSU | [5] |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for this compound and CY-09 within the NLRP3 inflammasome signaling pathway.
Caption: NLRP3 inflammasome pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors, drawing from literature on CY-09 and general inflammasome research.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibitory compounds.
1. Cell Culture and Priming:
-
Culture BMDMs in complete medium.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
2. Inhibitor Treatment:
-
After priming, replace the medium with fresh medium containing various concentrations of the test inhibitor (this compound or CY-09) or vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
3. NLRP3 Activation:
-
Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells.
-
Incubate for 1-2 hours.
4. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
1. Cell Preparation and Treatment:
-
Seed macrophages (e.g., immortalized BMDMs) on coverslips in a 24-well plate.
-
Prime the cells with LPS.
-
Treat with the inhibitor or vehicle control.
-
Stimulate with an NLRP3 activator.
2. Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against ASC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
3. Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of cells containing ASC specks (large, perinuclear aggregates of ASC) in each treatment group.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of cleaved caspase-1.
1. Sample Preparation:
-
Following cell treatment as described in the in vitro inhibition assay, collect both the cell culture supernatant and the cell lysate.
2. Caspase-1 Activity Measurement:
-
Use a commercially available fluorometric or colorimetric caspase-1 activity assay kit.
-
The assay typically utilizes a specific caspase-1 substrate that, when cleaved, produces a fluorescent or colored product.
-
Incubate the supernatant or lysate with the assay reagent according to the manufacturer's protocol.
-
Measure the fluorescence or absorbance using a plate reader.
3. Data Analysis:
-
Quantify the caspase-1 activity relative to the vehicle-treated control.
Conclusion
Both this compound and CY-09 are valuable tools for researchers studying the NLRP3 inflammasome. However, they present a clear trade-off between a novel mechanism of action and the extent of scientific validation.
CY-09 stands out as a well-characterized and widely used NLRP3 inhibitor. Its mechanism of inhibiting NLRP3 ATPase activity is thoroughly documented, and a substantial body of peer-reviewed data supports its potency and selectivity both in vitro and in vivo. This makes CY-09 a reliable choice for studies requiring a well-understood and validated tool compound.
This compound (Compound 5m) offers a distinct mechanism of action by disrupting the NLRP3-ASC interaction. The initial in vivo data suggesting its potential for brain penetration and potent IL-1β reduction is promising[8]. However, the current lack of comprehensive, peer-reviewed quantitative data on its in vitro potency, selectivity, and binding kinetics is a significant limitation. Researchers considering this compound should be aware of the limited public data and may need to perform extensive in-house validation.
For drug development professionals, CY-09 provides a strong benchmark for NLRP3 inhibition. This compound, with its different mechanism, represents an interesting lead for further investigation and optimization, particularly for neurological indications, but requires substantial further characterization to be considered a lead candidate. The choice between these two inhibitors will ultimately depend on the specific research question, the need for a well-validated tool versus a novel mechanistic probe, and the resources available for further characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. Structure-based design and synthesis of sulfonylureas as novel NLRP3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of NLRP3 Inflammasome Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome presents a pivotal therapeutic strategy for a multitude of inflammatory disorders. This guide offers an objective comparison of NLRP3 inhibitors, providing supporting experimental data and detailed methodologies to inform research and development efforts. While specific public data for the compound "Nlrp3-IN-70" is limited, this guide will focus on the well-characterized inhibitor MCC950 and other publicly documented alternatives to provide a comprehensive overview.
Mechanism of Action: Targeting the Core of Inflammasome Assembly
The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response. Its activation is a two-step process: a priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (Signal 2) that triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.
NLRP3 inhibitors, including this compound, primarily function by directly targeting the NLRP3 protein to prevent its activation and the subsequent downstream inflammatory cascade. This compound (also referred to as Compound 5m) has been shown to bind directly to the NACHT domain of the NLRP3 protein.[1][2] This interaction is crucial as the NACHT domain possesses the ATPase activity necessary for NLRP3 oligomerization. By binding to this domain, this compound is thought to block the interaction between NLRP3 and ASC, thereby inhibiting ASC oligomerization and the complete assembly of the inflammasome.[1][2]
Comparative Efficacy of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cell-based assays. While specific IC50 values for this compound across different cell types are not widely available in peer-reviewed literature, a comparison with the well-established inhibitor MCC950 and other compounds provides valuable context.
| Inhibitor | Cell Type | Species | IC50 Value | Reference |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ~7.5 nM | [3] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | Human | ~8.1 nM | [3] |
| MCC950 | THP-1 cells (differentiated) | Human | 60 nM | [4] |
| Compound 7 | THP-1 cells | Human | 26 nM (Nigericin-induced) | [5] |
| Compound 7 | THP-1 cells | Human | 24 nM (MSU-induced) | [5] |
| Bridged Pyridazine Compound | Peripheral Blood Mononuclear Cells (PBMCs) | Human | 2.88 nM | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the NLRP3 activator used and the assay readout.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation of NLRP3 inhibitors. Below are detailed methodologies for key experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells and the assessment of inhibitory compounds.
a. Cell Culture and Priming:
-
Culture BMDMs (derived from mouse bone marrow) or THP-1 cells (differentiated into macrophage-like cells using PMA).
-
Seed the cells in appropriate culture plates and allow them to adhere.
-
Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for THP-1 cells) for a specified period (e.g., overnight) to upregulate NLRP3 and pro-IL-1β expression.[4]
b. Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium and replace it with fresh medium.
-
Add the NLRP3 inhibitor (e.g., this compound, MCC950) at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).[4]
c. NLRP3 Inflammasome Activation:
-
Induce NLRP3 activation by adding a specific stimulus, such as:
d. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
ASC Speck Visualization Assay
This assay provides a visual confirmation of NLRP3 inflammasome assembly by detecting the formation of ASC specks.
a. Cell Line:
-
Utilize a THP-1 cell line stably expressing ASC fused to a fluorescent protein (e.g., THP-1-ASC-Cerulean).[4]
b. Experimental Procedure:
-
Differentiate the THP-1-ASC-Cerulean cells with PMA.
-
Pre-treat the cells with the NLRP3 inhibitor for 30 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., nigericin).
-
Fix the cells and visualize the formation of fluorescent ASC specks using fluorescence microscopy.
c. Quantification:
-
The number of ASC specks per field of view can be quantified to assess the inhibitory effect of the compound on inflammasome assembly. A dose-dependent reduction in the number of specks indicates effective inhibition.[4]
Visualizing the Molecular Landscape
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
head-to-head comparison of Nlrp3-IN-70 and Dapansutrile
A Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a multitude of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18, making it a prime therapeutic target. This guide provides a head-to-head comparison of two NLRP3 inflammasome inhibitors: Dapansutrile (also known as OLT1177), a clinical-stage compound, and Nlrp3-IN-70.
Note on this compound: As of the latest available information, there is no publicly accessible scientific literature or clinical data for a compound specifically designated as "this compound." Therefore, a direct comparison with Dapansutrile based on experimental data is not possible at this time. This guide will provide a comprehensive overview of Dapansutrile and present a template for comparison, which can be populated with data for this compound or another relevant NLRP3 inhibitor as information becomes available.
Dapansutrile: A Profile
Dapansutrile is an orally available, selective inhibitor of the NLRP3 inflammasome.[1][2][3] It has been investigated in multiple preclinical models and has undergone clinical trials for various inflammatory conditions, including gout, osteoarthritis, and heart failure.[1][4][5]
Mechanism of Action of Dapansutrile
Dapansutrile directly targets the NLRP3 protein, inhibiting its ATPase activity and preventing the subsequent assembly of the inflammasome complex.[1][6][7] This blockade of NLRP3 oligomerization prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][3] Studies have shown that Dapansutrile does not affect the priming step of NLRP3 activation, such as the expression of NLRP3 or pro-IL-1β, nor does it inhibit other inflammasomes like AIM2 or NLRC4, indicating its selectivity for NLRP3.[2][7]
Quantitative Data Comparison
The following table summarizes the available quantitative data for Dapansutrile. The corresponding data for this compound is currently unavailable.
| Parameter | Dapansutrile (OLT1177) | This compound |
| In Vitro Potency | ||
| IL-1β Inhibition | 60% inhibition at 1 µM in human monocyte-derived macrophages[1] | Data not available |
| IL-18 Inhibition | 70% inhibition at 1 µM in human monocyte-derived macrophages[1][6] | Data not available |
| NLRP3 ATPase Inhibition | ~60% inhibition at 1 µM[1] | Data not available |
| Selectivity | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[2][7] | Data not available |
| Preclinical Efficacy | ||
| Gout Model (mice) | Reduced joint inflammation[8] | Data not available |
| Multiple Sclerosis Model (EAE mice) | Ameliorated clinical signs and reduced CNS inflammation[9] | Data not available |
| Heart Failure Model (mice) | Preserved heart function[5] | Data not available |
| Clinical Data | ||
| Phase 1 (Healthy Volunteers) | Safe and well-tolerated up to 1000 mg/day for 8 days[6] | Data not available |
| Phase 2a (Gout Flare) | Demonstrated satisfactory safety profile and efficacy in reducing joint pain[8] | Data not available |
| Phase 1B (Heart Failure) | Safe and well-tolerated at doses up to 2000 mg/day for 14 days[10] | Data not available |
| Oral Bioavailability | Good oral bioavailability in humans[2] | Data not available |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the mechanism of action of Dapansutrile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the ability of a compound to inhibit NLRP3-dependent IL-1β secretion in vitro.
Cell Line: Human monocytic cell line (THP-1) or primary bone marrow-derived macrophages (BMDMs).
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
For BMDMs, isolate bone marrow from mice and culture in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
-
Priming (Signal 1):
-
Seed differentiated macrophages in a 96-well plate.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test compound (e.g., Dapansutrile) or vehicle control for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP or 10 µM nigericin (B1684572) for 1 hour.
-
-
Quantification of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of IL-1β secretion).
-
In Vivo Model of MSU-Induced Peritonitis
Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor in a model of gouty inflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Preparation of Monosodium Urate (MSU) Crystals:
-
Prepare sterile, needle-shaped MSU crystals as previously described.
-
-
Inhibitor Administration:
-
Administer the test compound (e.g., Dapansutrile) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before MSU injection.
-
-
Induction of Peritonitis:
-
Inject a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS) into the peritoneal cavity of the mice.
-
-
Assessment of Inflammation:
-
At a specified time point after MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS.
-
Collect the peritoneal lavage fluid and count the total number of infiltrating cells, particularly neutrophils, using a hemocytometer or flow cytometry.
-
Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.
-
-
Data Analysis:
-
Compare the number of infiltrating neutrophils and the levels of inflammatory cytokines in the peritoneal lavage fluid of inhibitor-treated mice to those of vehicle-treated mice.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel NLRP3 inhibitor.
Conclusion
Dapansutrile is a promising, orally available, and selective NLRP3 inflammasome inhibitor with a growing body of preclinical and clinical data supporting its therapeutic potential in a range of inflammatory diseases. While a direct comparison with "this compound" is not feasible due to the absence of public data for the latter, the information presented on Dapansutrile provides a benchmark for the evaluation of other NLRP3 inhibitors. As more data on novel NLRP3 inhibitors become available, this guide can serve as a framework for their comprehensive and objective comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome [mdpi.com]
- 4. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 6. rupress.org [rupress.org]
- 7. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
Assessing the Selectivity of Nlrp3-IN-70 Against Other Inflammasomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of the NLRP3 inflammasome presents a promising therapeutic avenue for a multitude of inflammatory diseases. However, the structural and functional similarities among different inflammasome complexes necessitate a rigorous evaluation of inhibitor selectivity to ensure targeted therapeutic action and avoid off-target effects. This guide provides a framework for assessing the selectivity of NLRP3 inhibitors, with a focus on Nlrp3-IN-70, against other key inflammasomes such as NLRC4, AIM2, and NLRP1.
Comparative Selectivity of NLRP3 Inhibitors
To illustrate the concept of selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized NLRP3 inhibitors against various inflammasomes. A highly selective compound will exhibit a potent IC50 for NLRP3 with significantly higher or no activity against other inflammasomes.
| Inhibitor | Target Inflammasome | IC50 (NLRP3) | Selectivity Profile |
| MCC950 | NLRP3 | ~7.5-8.1 nM | No significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes.[1][2][3] |
| NLRP3-IN-40 | NLRP3 | Not specified | Does not alter NLRC4 or AIM2 inflammasome activation.[4] |
| NLRP3-IN-83 | NLRP3 | 1.4 µM | Slightly inhibits the AIM2 inflammasome pathway with no effect on the NLRC4 inflammasome.[4] |
| Compound 6 | NLRP3 | Not specified | Specifically inhibits NLRP3 inflammasome activation with no effect on NLRC4 or AIM2 inflammasomes. |
| Tranilast | NLRP3 | Not specified | Specifically inhibits NLRP3 inflammasomes, but not AIM2 or NLRC4.[5] |
Experimental Protocols for Assessing Selectivity
The selectivity of an NLRP3 inhibitor is typically determined using a combination of in vitro cellular assays that measure the activation of specific inflammasomes in response to their respective agonists.
Inflammasome Activation and IL-1β Release Assay
This is the primary method to quantify the inhibitory activity of a compound on different inflammasomes.
Cell Culture and Priming:
-
Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of inflammasome components, including pro-IL-1β.
Inhibitor Treatment:
-
Primed cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.
Inflammasome Activation:
-
Specific agonists are added to activate distinct inflammasomes:
-
NLRP3: ATP or Nigericin.
-
NLRC4: Transfection with flagellin (B1172586) or infection with Salmonella typhimurium.
-
AIM2: Transfection with poly(dA:dT).
-
NLRP1: Anthrax lethal toxin (requires specific genetic backgrounds in murine cells).
-
Quantification of IL-1β Release:
-
Cell culture supernatants are collected after a defined incubation period.
-
The concentration of mature IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
IC50 values are calculated from the dose-response curves for each inflammasome.
ASC Speck Formation Assay
This microscopy-based assay visualizes the assembly of the inflammasome complex.
Cell Line:
-
An immortalized macrophage cell line stably expressing a fluorescently-tagged ASC protein (e.g., ASC-GFP) is used.
Experimental Procedure:
-
Cells are primed with LPS and treated with the inhibitor.
-
A specific inflammasome agonist is added to induce activation.
-
The formation of large, fluorescent ASC specks (pyroptosomes) is visualized using fluorescence microscopy.
Data Analysis:
-
The percentage of cells containing ASC specks is quantified in the presence and absence of the inhibitor. A selective inhibitor should only prevent ASC speck formation in response to the activation of its target inflammasome.
Inflammasome Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascades of the NLRP3, NLRC4, AIM2, and NLRP1 inflammasomes, and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stehliklab.org [stehliklab.org]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-70 Demonstrates Superior Potency Over Glyburide in NLRP3 Inflammasome Inhibition
For researchers and drug development professionals, a detailed comparison of NLRP3 inflammasome inhibitors reveals that Nlrp3-IN-70 exhibits significantly higher potency than the repurposed diabetes drug, Glyburide. This guide provides a comprehensive analysis of their comparative efficacy, supported by available experimental data and detailed methodologies.
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a key area of therapeutic research. This comparison focuses on this compound, a specific NLRP3 inhibitor, and Glyburide, a sulfonylurea drug also found to inhibit the NLRP3 inflammasome.
Quantitative Comparison of Inhibitor Potency
While a direct head-to-head study comparing the half-maximal inhibitory concentration (IC50) of this compound and Glyburide is not available in the current literature, a comparison of their reported potencies from various studies indicates a significant difference.
| Inhibitor | Potency Metric | Reported Value | Cell Type / Assay Conditions |
| This compound | Binding Affinity (Kd) | 1.34 µM | Direct binding to NLRP3 protein |
| Glyburide | IC50 | ~20 µM | Inhibition of IL-1β secretion in bone marrow-derived macrophages (BMDMs)[1] |
| Glyburide | Effective Concentration | 50-200 µM | Dose-dependent inhibition of IL-1β secretion in peripheral blood mononuclear cells (PBMCs) |
Note: IC50 values for Glyburide can vary depending on the cell type, stimulus, and assay conditions.
The available data suggests that this compound binds to the NLRP3 protein with high affinity. Generally, a lower Kd value is indicative of a stronger binding affinity and often correlates with higher potency. In contrast, Glyburide requires micromolar concentrations to achieve significant inhibition of the NLRP3 inflammasome, with reported IC50 values in the range of 20 µM and effective concentrations for dose-dependent inhibition between 50 and 200 µM.
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the NACHT domain of the NLRP3 protein. This interaction is crucial as it blocks the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby preventing ASC oligomerization and the subsequent assembly of the inflammasome complex.
Glyburide , on the other hand, is considered an indirect inhibitor of the NLRP3 inflammasome. While its exact mechanism in this context is not fully elucidated, it is known to act upstream of NLRP3 activation[2][3]. It has been shown to prevent NLRP3 inflammasome activation in response to a variety of stimuli, including PAMPs (pathogen-associated molecular patterns) and DAMPs (damage-associated molecular patterns)[4]. It is important to note that Glyburide's primary pharmacological action is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which is responsible for its glucose-lowering effects in the treatment of type 2 diabetes[4][5].
Experimental Protocols
To determine the potency of NLRP3 inhibitors like this compound and Glyburide, standardized in vitro assays are employed. The following is a generalized protocol for an NLRP3 inflammasome inhibition assay using human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
1. Cell Culture and Differentiation:
-
THP-1 cells: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
BMDMs: Isolate bone marrow from the femurs and tibias of mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 7 days to differentiate into macrophages.
2. Priming (Signal 1):
-
Seed the differentiated macrophages in 96-well plates.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors (this compound and Glyburide) in cell culture medium.
-
After priming, remove the LPS-containing medium and add the medium containing the inhibitors at various concentrations.
-
Incubate for 1 hour at 37°C.
4. Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a stimulus such as:
- Nigericin: 10 µM for 1 hour.
- ATP: 5 mM for 30-60 minutes.
5. Measurement of IL-1β Secretion:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the general workflow for inhibitor testing.
References
A Comparative Review of NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-70
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of NLRP3 inflammasome inhibitors, with a focus on the research compound Nlrp3-IN-70. Due to the limited availability of public data for this compound, this guide will compare its known characteristics with those of the well-established NLRP3 inhibitor, MCC950, and other notable compounds. This comparison is supported by available experimental data and detailed methodologies for key assays.
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation has been implicated in a wide array of inflammatory diseases, making it a significant target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome, each with distinct mechanisms and potencies.
Mechanism of Action and Available Data
This compound , also identified as Compound 5m, is a known inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its mechanism of action involves direct binding to the NACHT domain of the NLRP3 protein.[1][2][4] This interaction is crucial as it blocks the subsequent association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step for inflammasome assembly and activation.[1][2][4] Consequently, ASC oligomerization is inhibited, preventing the activation of caspase-1 and the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. While it is noted to have low oral bioavailability and is suggested for research in conditions like sepsis and nonalcoholic steatohepatitis, specific quantitative data such as IC50 values are not publicly available in the reviewed literature.[1][2][4]
In contrast, MCC950 is one of the most potent and selective NLRP3 inhibitors characterized to date.[5] It also directly binds to the NACHT domain of NLRP3, preventing its ATPase activity and locking the inflammasome in an inactive state.[5] This targeted action blocks both the canonical and non-canonical activation pathways of the NLRP3 inflammasome.[6]
Other significant NLRP3 inhibitors include:
-
Dapansutrile (OLT1177) : An orally bioavailable and selective NLRP3 inhibitor that has been evaluated in clinical trials.[7] It is thought to prevent the oligomerization of the NLRP3 inflammasome.[7]
-
Inzomelid (MCC7840) : A potent and brain-penetrant NLRP3 inhibitor that has completed Phase I clinical trials, demonstrating a favorable safety profile.[7]
Comparative Efficacy of NLRP3 Inhibitors
The following table summarizes the in vitro potency of several key NLRP3 inhibitors based on their half-maximal inhibitory concentration (IC50) for IL-1β release. Direct comparison of these values should be made with caution, as experimental conditions such as cell type, activator, and assay methodology can vary between studies.
| Inhibitor | IC50 Value | Cell Type | Activator(s) | Citation(s) |
| This compound | Data not publicly available | - | - | [1][2][4] |
| MCC950 | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [5] |
| ~8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP | [5] | |
| 14.3 nM | THP-1 macrophage-like cells | LPS + Nigericin | [8] | |
| Compound 7 | 26 nM | Human THP-1 cells | Nigericin | [9] |
| 24 nM | Human THP-1 cells | Monosodium Urate (MSU) | [9] | |
| Nlrp3-IN-17 | 7 nM | Not Specified | Not Specified | [4] |
| Nlrp3-IN-20 | 25 nM | Not Specified | Not Specified | [4] |
| BAL-0028 | 57.5 nM | THP-1 macrophage-like cells | LPS + Nigericin | [8] |
Experimental Protocols
Detailed below are generalized but essential experimental protocols for evaluating the efficacy of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is designed to determine the IC50 value of a test compound in inhibiting NLRP3-dependent cytokine release.
-
Cell Culture and Priming:
-
Culture macrophages, such as bone marrow-derived macrophages (BMDMs) or human THP-1 cells, in appropriate media.
-
Seed the cells in 96-well plates at a suitable density.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, treat the cells with various concentrations of the test inhibitor (e.g., this compound or MCC950) for 30-60 minutes.
-
-
NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a specific stimulus, such as:
-
ATP (e.g., 5 mM) for 30-60 minutes.
-
Nigericin (e.g., 5-10 µM) for 30-60 minutes.
-
Monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 4-6 hours.
-
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of cytokine release is due to the specific action of the inhibitor on the inflammasome or a result of general cytotoxicity.
-
Cell Treatment:
-
Culture and treat cells with the same concentrations of the inhibitor as in the inhibition assay.
-
-
Viability Assessment:
-
Measure cell viability using a standard method, such as the lactate (B86563) dehydrogenase (LDH) assay, which quantifies membrane integrity, or the MTT assay, which measures metabolic activity.
-
-
Data Analysis:
-
Compare the viability of inhibitor-treated cells to vehicle-treated controls to ensure that the inhibitor does not cause significant cell death at the effective concentrations.
-
Visualizing the Landscape of NLRP3 Inhibition
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the NLRP3 signaling pathway and a standard workflow for testing inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of therapeutic intervention.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of Nlrp3-IN-70 and Next-Generation NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, non-alcoholic steatohepatitis (NASH), and neurodegenerative disorders. This has spurred the development of potent and specific NLRP3 inhibitors. This guide provides a comparative overview of Nlrp3-IN-70 against a panel of next-generation NLRP3 inhibitors, including the well-characterized MCC950 and the clinical-stage compounds DFV890 and OLT1177 (dapansutrile), as well as the potent second-generation inhibitor YQ128.
Mechanism of Action and In Vitro Potency
This compound is an NLRP3 inflammasome inhibitor that directly binds to the NACHT domain of the NLRP3 protein. This interaction blocks the association between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby inhibiting ASC oligomerization and the subsequent assembly of the inflammasome complex. Similarly, MCC950, a widely used research tool, also targets the NACHT domain, preventing the conformational changes required for NLRP3 activation.
Next-generation inhibitors like DFV890 and OLT1177 are orally bioavailable small molecules designed for clinical development. DFV890 is a potent and selective NLRP3 antagonist, while OLT1177 has demonstrated safety and efficacy in early clinical trials for conditions like gout. YQ128 is a second-generation inhibitor noted for its high potency and ability to cross the blood-brain barrier.
The following table summarizes the in vitro potency of these inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) for IL-1β release, a key downstream effector of NLRP3 inflammasome activation.
| Inhibitor | Target | Assay Cell Type | Activator | IC50 |
| This compound | NLRP3 | Not Specified | Not Specified | Not Publicly Available |
| MCC950 | NLRP3 | Bone Marrow-Derived Macrophages (BMDMs) | ATP | 7.5 nM[1] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | 8.1 nM[1] | ||
| THP-1 cells | Not Specified | 8 nM | ||
| DFV890 | NLRP3 | Human Whole Blood | LPS | 61 ng/mL (in plasma)[2][3][4] |
| YQ128 | NLRP3 | J774A.1 cells | Not Specified | 0.30 µM[5][6][7][8] |
| Primary Mouse Peritoneal Macrophages | LPS/ATP | 1.59 µM[5][7][8] | ||
| OLT1177 (dapansutrile) | NLRP3 | Not Specified | Not Specified | Not Publicly Available |
In Vivo Efficacy
| Inhibitor | Animal Model | Disease/Condition | Key Findings |
| This compound | Sepsis, NASH | (Suggested application) | No publicly available in vivo efficacy data. |
| MCC950 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Delayed disease onset and reduced severity.[1] |
| Mouse | Cryopyrin-Associated Periodic Syndromes (CAPS) | Rescued neonatal lethality and reduced plasma IL-18.[1] | |
| Mouse | Sepsis (Cecal Ligation and Puncture - CLP) | Reduced platelet activation and attenuated multi-organ injury.[9] | |
| Mouse | Non-alcoholic Steatohepatitis (NASH) | Reduced liver inflammation and fibrosis.[10] | |
| DFV890 | Human | COVID-19 Pneumonia | Faster SARS-CoV-2 clearance and improved clinical status in a Phase IIa trial.[11][12] |
| Mouse | Gout (Air Pouch Model) | Demonstrated efficacy in reducing inflammation.[13] | |
| OLT1177 (dapansutrile) | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated neurological decline and nervous tissue damage.[1][8] |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | Suppressed the onset of colitis.[6] | |
| Mouse | Myocardial Ischemia-Reperfusion Injury | Reduced infarct size and preserved cardiac function.[14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general workflow for assessing inhibitor efficacy.
References
- 1. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunopathol.com [immunopathol.com]
- 4. The role of NLRP3 inflammasome in sepsis: A potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture | PLOS One [journals.plos.org]
- 10. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFV890 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of DFV890, a Potent Sulfonimidamide-Containing NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-70
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nlrp3-IN-70, a potent NLRP3 inflammasome inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. The toxicological properties of this compound may not be fully characterized, necessitating cautious handling at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A standard laboratory coat should be worn.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Storage:
-
Proper storage is critical to maintain the integrity of this compound. The compound should be stored in a tightly sealed, light-resistant vial at a recommended temperature of -20°C.[2]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous chemical waste in a laboratory setting, based on general guidelines. These should be followed for the disposal of this compound.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [3] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [3] |
| Maximum Storage Time (Opened Containers) | Dispose of within 6 months | [4] |
| Maximum Storage Time (Unopened Containers) | Dispose of within 1 year | [4] |
| Container Rinsing (for acute hazardous waste) | Triple rinse with a solvent equal to ~5% of the container volume | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is strongly recommended to engage a licensed professional waste disposal service for the final disposal of chemical waste.[1]
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible chemical waste streams.[1][5] Keep acids and bases separate, and do not mix oxidizing acids with organic chemicals.[6]
-
Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.[1]
-
-
Container Selection and Labeling:
-
Use appropriate, chemically compatible containers for waste storage; plastic is often preferred.[3] Ensure containers are free from damage and have secure, leak-proof closures.[7]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Include the date when the first waste was added to the container to ensure timely disposal.[1]
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[1]
-
-
Final Disposal:
-
The recommended method for final disposal is incineration.[1]
-
The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
This final disposal step must be performed by a licensed hazardous waste disposal company.[1]
-
-
Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste. If it held an acute hazardous waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
After proper decontamination, deface all chemical labels from the empty container before disposing of it as regular trash.[4]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Context: The NLRP3 Inflammasome Signaling Pathway
This compound is an inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[2][8] Upon activation by various stimuli, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity leads to the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell to propagate the inflammatory response. This compound directly binds to the NACHT domain of the NLRP3 protein, which blocks the interaction between NLRP3 and ASC, thereby inhibiting inflammasome assembly and subsequent cytokine release.[8]
The diagram below outlines the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome pathway and inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Operational Guide for Handling Nlrp3-IN-70
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Nlrp3-IN-70, an inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Given the limited publicly available toxicological data for this specific compound, a cautious approach based on established best practices for handling potent, novel small-molecule inhibitors is mandatory.
Compound Data and Safety Information
| Property | Data / Information | Source |
| Product Name | This compound | [1][2] |
| Synonyms | Compound 5m | [1] |
| CAS Number | 1997362-01-2 | [2] |
| Molecular Formula | C23H23NO5 | [2] |
| Biological Activity | Inhibitor of the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, blocking the interaction between NLRP3 and ASC, which in turn inhibits ASC oligomerization and inflammasome assembly. | [1][2] |
| Primary Hazards | Unknown. Assumed to have potent biological activity upon exposure. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. | [5] |
| Acute Toxicity | Oral: No data available. Inhalation: No data available. Dermal: No data available. | [5] |
Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is critical to minimize exposure when handling potent compounds like this compound.[6] Adherence to the following PPE guidelines is mandatory.
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Operations | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves | Protects against minimal, incidental contact. |
| Handling of Powders/Solids (e.g., weighing) | - Chemical splash goggles- Disposable lab coat or gown- Two pairs of chemical-resistant gloves (e.g., nitrile) | - Use of a chemical fume hood or ventilated balance enclosure is mandatory.- If a fume hood is not feasible, an N95 respirator is required. | Prevents inhalation of fine particles and minimizes skin contact during transfers.[5] |
| Handling of Liquids/Solutions (e.g., preparing stock solutions) | - Chemical splash goggles- Chemical-resistant gloves (nitrile or neoprene)- Lab coat | - Face shield for larger volumes (>50 mL)- Chemical-resistant apron | Protects against splashes and direct skin/eye contact. |
| Equipment Decontamination & Waste Disposal | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Lab coat or gown | - Face shield- Chemical-resistant apron | Provides robust protection during cleaning procedures where splashing of contaminated solvents may occur. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise plan for handling this compound is essential to ensure a safe laboratory environment.
Preparation and Planning
-
Risk Assessment : Before beginning any new procedure, perform a risk assessment for the handling of this compound.
-
Designated Area : Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Assemble Materials : Gather all necessary equipment, PPE, and waste disposal containers before handling the compound.
-
Minimize Quantities : Work with the smallest feasible quantities of the compound to minimize potential exposure.[6]
Experimental Protocols
-
Weighing Solid Compound :
-
Perform this task within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[5]
-
Use disposable weigh boats or papers.
-
Carefully transfer the weighed compound to the appropriate vessel.
-
-
Preparing Stock Solutions :
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
All manipulations should be performed within the designated handling area.
-
-
Cell Culture and In Vitro Assays :
-
Prepare serial dilutions of this compound from a stock solution (e.g., in DMSO).
-
When adding the compound to cell cultures, use appropriate barrier pipette tips.
-
Ensure the final solvent concentration is consistent across all wells and does not exceed levels that could cause toxicity (e.g., typically <0.1% for DMSO).[5]
-
Post-Experiment Decontamination
-
Work Surfaces : Thoroughly decontaminate all work surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.[7]
-
Equipment : Decontaminate all non-disposable equipment, such as spatulas and glassware, according to established laboratory procedures. This may involve rinsing with a suitable solvent followed by thorough washing.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with all applicable institutional, local, and national environmental regulations.[5]
Waste Segregation
-
Chemical Waste : this compound is classified as chemical waste. Do not mix it with regular trash, sharps, or biohazardous materials.[8]
-
Solid vs. Liquid Waste :
-
Solid Waste : Collect all disposables contaminated with this compound, such as gloves, pipette tips, weigh boats, and empty vials, in a designated hazardous solid waste container.[5]
-
Liquid Waste : Collect solutions containing Nlrp3-IN-11 in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Step-by-Step Disposal Procedure
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]
-
Accumulation : Keep waste containers closed except when adding waste. Do not overfill containers.[8]
-
Final Disposal : The recommended method for final disposal is high-temperature incineration by a licensed professional waste disposal service.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.[5]
NLRP3 Inflammasome Signaling Pathway
This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[9][10][11] The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.[9][11][12]
-
Priming (Signal 1) : This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[9][11][12]
-
Activation (Signal 2) : A diverse range of stimuli, including ATP, crystalline substances, and toxins, can trigger the activation step.[9][11] These stimuli lead to cellular events such as potassium (K+) efflux, which is a common trigger for NLRP3 activation.[10][13]
-
Assembly and Inhibition : Activated NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, forming the inflammasome complex.[11] this compound acts by binding to the NACHT domain of NLRP3, preventing its interaction with ASC and thereby inhibiting the assembly of the inflammasome.[1][2]
-
Effector Functions : The assembled inflammasome leads to the auto-cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[9][11][13] It also cleaves gasdermin D, leading to pore formation in the cell membrane and a form of inflammatory cell death known as pyroptosis.[9][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. agnopharma.com [agnopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
